Brexpiprazole-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H27N3O2S |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i1D2,2D2,11D2,16D2 |
InChI Key |
ZKIAIYBUSXZPLP-IGZDHSKUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Brexpiprazole-d8 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Brexpiprazole-d8, focusing on its core properties and its primary application in research as a stable isotope-labeled internal standard for the quantitative analysis of Brexpiprazole.
Introduction to this compound
This compound is the deuterated analog of Brexpiprazole, an atypical antipsychotic medication. In this compound, eight hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to Brexpiprazole but has a higher molecular weight. This key difference allows for its differentiation from the parent compound in mass spectrometry-based analytical techniques.
The primary use of this compound in a research setting is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Brexpiprazole in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby enhancing the accuracy and precision of the analytical method.
Quantitative Data
The physical and chemical properties of Brexpiprazole and this compound are summarized below for easy comparison.
| Property | Brexpiprazole | This compound |
| Chemical Formula | C₂₅H₂₇N₃O₂S | C₂₅H₁₉D₈N₃O₂S |
| Molecular Weight | 433.57 g/mol | 441.6 g/mol |
| CAS Number | 913611-97-9 | 1427049-21-5 |
| Appearance | Solid | Solid |
| Purity | - | ≥99% deuterated forms (d₁-d₈) |
Mechanism of Action of Brexpiprazole: A Brief Overview
While the primary focus of this guide is on the research applications of this compound, a fundamental understanding of the parent compound's mechanism of action is essential for researchers in the field. Brexpiprazole is a serotonin-dopamine activity modulator (SDAM).[1] Its therapeutic effects are thought to be mediated through a combination of partial agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][3][4] This multifaceted receptor interaction profile contributes to its efficacy in treating conditions such as schizophrenia and major depressive disorder.[1][5]
Signaling Pathway of Brexpiprazole
The following diagram illustrates the principal signaling pathways modulated by Brexpiprazole.
Caption: Brexpiprazole's modulation of dopaminergic and serotonergic pathways.
Experimental Protocols: Quantification of Brexpiprazole using this compound
The following section details a typical experimental protocol for the quantification of Brexpiprazole in human plasma using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Brexpiprazole analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Deionized water (18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Brexpiprazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Brexpiprazole stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to obtain a working solution of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrators, quality controls, or unknown samples) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Brexpiprazole and this compound |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Brexpiprazole: m/z 434.3 → 273.4this compound: m/z 442.3 → 273.4 |
| Collision Energy | Optimized for each transition |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Brexpiprazole) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Brexpiprazole in the unknown samples is then determined from this calibration curve.
Experimental Workflow Visualization
The following diagram provides a visual representation of the bioanalytical workflow for the quantification of Brexpiprazole using this compound as an internal standard.
Caption: Workflow for Brexpiprazole quantification using a deuterated internal standard.
Conclusion
This compound serves as an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and pharmacokinetics. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data for Brexpiprazole. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of this compound in a research setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Brexpiprazole: a new dopamine D₂receptor partial agonist for the treatment of schizophrenia and major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Brexpiprazole-d8: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization and purity assessment of Brexpiprazole-d8. This compound is the deuterium-labeled version of Brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Labeled compounds like this compound are critical as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of pharmacokinetic and metabolic studies.[1][2][3][4]
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative and qualitative information typically presented in a Certificate of Analysis for this compound, compiled from various suppliers.
Table 1: Compound Identification and Chemical Properties
| Parameter | Value | Source |
| Compound Name | This compound | LGC Standards, Cayman Chemical, Cleanchem |
| CAS Number | 1427049-19-1 or 1427049-21-5 | LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth |
| Molecular Formula | C₂₅H₁₉D₈N₃O₂S | LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth |
| Molecular Weight | 441.62 g/mol | LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth |
| IUPAC Name | 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one or 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl-2,2,3,3,5,5,6,6- d8)butoxy)quinolin-2(1H)-one | LGC Standards, Cleanchem, Cayman Chemical |
| Unlabelled CAS | 913611-97-9 | LGC Standards |
| Solubility | Soluble in DMSO | Cayman Chemical |
| Storage | +4°C or 2-8°C, in a well-closed container | LGC Standards, Cleanchem, Clearsynth |
Table 2: Purity and Analytical Specifications
| Parameter | Specification | Method | Source |
| Purity | >95% | HPLC | LGC Standards |
| Chromatographic Purity | >90% | Not Specified | Cleanchem |
| Purity by HPLC | Not less than 90% | HPLC | Clearsynth |
| Deuterated Forms | ≥99% (d₁-d₈) | Not Specified | Cayman Chemical |
| Structure Confirmation | Conforms to structure | ¹H-NMR, Mass Spec | Cleanchem |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not publicly available in a comprehensive document. However, based on the analytical techniques cited by suppliers and published methods for the non-deuterated Brexpiprazole, the following methodologies are representative of the expected analytical procedures.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
The HPLC method is a cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their labeled analogues.
-
Objective: To separate this compound from any synthesis-related impurities and degradation products to determine its purity.
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.[5]
-
Chromatographic Conditions (based on Brexpiprazole analysis):
-
Column: A reversed-phase column, such as a Primesil C18 (250mm x 4.6mm, 5µm), is effective.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 10mM potassium dihydrogen phosphate, pH adjusted to 2.0-3.5 with phosphoric acid) and acetonitrile.[5][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection Wavelength: Detection is generally performed at a UV wavelength where the molecule exhibits maximum absorbance, such as 215 nm.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[6]
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) and NMR for Identity Confirmation
Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are employed to confirm the chemical identity and structure of the compound.
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of this compound.
-
Methodology: The sample is introduced into a mass spectrometer (often coupled with LC or GC). The instrument measures the mass-to-charge ratio of the ionized molecules. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (441.6 g/mol ).[7]
-
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and the position of the deuterium (B1214612) labels.
-
Methodology: A ¹H-NMR spectrum is acquired. The absence of proton signals at the specific positions where deuterium atoms have been incorporated, compared to the spectrum of non-deuterated Brexpiprazole, confirms successful labeling. The remaining signals in the spectrum must be consistent with the overall molecular structure.[7]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the quality control analysis of a this compound analytical standard and the signaling pathway of its non-deuterated counterpart.
Caption: Quality Control Workflow for this compound.
Caption: Simplified Signaling Pathway of Brexpiprazole.
References
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Antipsychotic Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring (TDM) of antipsychotics, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based analysis of antipsychotic drugs. For professionals in drug development and clinical research, a comprehensive understanding of these tools is essential for generating robust and reliable data.
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1][2]
Core Principles and Advantages of Deuterium-Labeled Internal Standards
The fundamental principle behind using a deuterium-labeled internal standard is that it will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the IS to all samples, including calibration standards and quality controls, before sample processing, it can compensate for variability in extraction recovery, matrix effects, and instrument response.[2]
The key advantages of using deuterated internal standards include:
-
Correction for Matrix Effects: The co-elution of the deuterated IS with the analyte allows it to effectively normalize variations in instrument response caused by matrix effects—the suppression or enhancement of ionization due to co-eluting components from the biological matrix.[3][4]
-
Improved Precision and Accuracy: By compensating for variability throughout the analytical process, deuterated internal standards significantly improve the precision and accuracy of the quantitative data.[2][4]
-
Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.[2][3]
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly favor the use of stable isotope-labeled internal standards in bioanalytical method validation.[2][3]
Synthesis of Deuterium-Labeled Antipsychotics
The synthesis of deuterium-labeled compounds requires precise control to ensure high isotopic purity and stability of the label.[4] Several methods are employed, with common strategies including:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium, often facilitated by a catalyst in the presence of a deuterium source like deuterium oxide (D₂O).[4][5]
-
Reductive Deuteration: This technique introduces deuterium by reducing a functional group with a deuterium-containing reagent, such as lithium aluminum deuteride (B1239839).[5][6]
Specific examples of the synthesis of deuterium-labeled antipsychotics include:
-
Aripiprazole-d8: Synthesized in a two-step process involving the reaction of 1,4-dibromobutane-d8 (B120142) with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by coupling with 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, yielding a product with 99.93% purity.[7]
-
Hydroxyzine-d8: Prepared by coupling piperazine-d8 with 4-chlorobenzhydryl chloride, followed by a reaction with 2-(2-chloroethoxy) ethanol, resulting in a purity of 99.5%.[7]
-
Fluphenazine-d2, -d4, and -d6: The propylpiperazine side chain of fluphenazine (B1673473) has been labeled with two, four, or six deuterium atoms through the lithium aluminum deuteride reduction of the appropriate ester or imide.[6]
-
Prochlorperazine-d2, -d4, and -d6: The propylpiperazine side chain was labeled via lithium aluminum deuteride reduction of the corresponding amide, with isotopic purity greater than 95.7%.[8]
Experimental Protocols and Data
The use of deuterium-labeled internal standards is integral to validated analytical methods for quantifying antipsychotics in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique.[9]
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of antipsychotics using a deuterium-labeled internal standard.
Caption: A generalized workflow for the quantitative analysis of antipsychotics using deuterium-labeled internal standards and LC-MS/MS.
Detailed Methodologies
Protocol 1: Liquid-Liquid Extraction (LLE) for a Multi-Antipsychotic Panel [10]
-
Sample Preparation: To a 100 µL serum sample, add the internal standard solution containing the deuterated analogs of the antipsychotics of interest.
-
Extraction: Add methyl tert-butyl ether as the extraction solvent.
-
Vortexing: Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Sirolimus (as an example of a related therapeutic drug) [11]
-
Sample Preparation: To a whole blood sample, add the deuterated sirolimus internal standard (SIR-d3).
-
Precipitation: Add a protein precipitating agent (e.g., methanol (B129727) or acetonitrile).
-
Vortexing: Vortex vigorously to precipitate the proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Injection: Inject the supernatant directly into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the performance of analytical methods for antipsychotics that utilize deuterium-labeled internal standards.
Table 1: Method Validation Parameters for a 24-Antipsychotic Panel in Serum [10]
| Parameter | Result |
| Extraction Method | Liquid-Liquid Extraction |
| Analytical Technique | UHPLC-MS/MS |
| Mean Recovery | 86.8% |
| Matrix Effects | -18.4% to +9.1% |
| Accuracy (Low, Medium, High Conc.) | 91.3% to 107.0% |
| Accuracy (LLOQ) | 76.2% to 113.9% |
| Within-Run Precision (CV) | <15% (with some exceptions) |
| Between-Run Precision (CV) | Generally <15% (with some exceptions) |
Table 2: Comparative Performance of Deuterated vs. Analog Internal Standard for Sirolimus [11]
| Parameter | Deuterated IS (SIR-d3) | Analog IS (DMR) |
| Interpatient Assay Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% |
This data clearly demonstrates the superior precision achieved with a deuterated internal standard compared to a structural analog.
Signaling Pathways of Antipsychotics
Understanding the mechanism of action of antipsychotics is crucial in drug development and clinical application. Many antipsychotics, such as aripiprazole (B633), exert their effects through modulation of dopaminergic and serotonergic pathways.
Caption: Simplified signaling pathway for aripiprazole, illustrating its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.
Conclusion
Deuterium-labeled internal standards are indispensable tools in the bioanalysis of antipsychotics.[1] Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them essential for achieving the high-quality data required in therapeutic drug monitoring, clinical trials, and forensic toxicology.[3][12] While the initial investment in synthesizing or purchasing these standards may be higher than for analog internal standards, the resulting improvements in data reliability, method robustness, and throughput justify their use as the gold standard in the field.[3] A thorough understanding and implementation of methods utilizing deuterium-labeled internal standards are critical for any laboratory aiming to produce the most accurate and defensible quantitative data for antipsychotic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. hwb.gov.in [hwb.gov.in]
- 6. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. The analysis of antipsychotic drugs in human matrices using LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Method Development and Validation of the Quantitation of 19 Antipsycho" by Anthony S. Epps [digitalcommons.buffalostate.edu]
The Cornerstone of Precision: An In-depth Technical Guide to the Role of Internal Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the accurate and precise quantification of drug concentrations in biological matrices is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent, form the bedrock upon which dosing regimens, safety profiles, and efficacy assessments are built. The integrity of these studies hinges on the robustness of the bioanalytical methods employed, and at the heart of these methods lies a critical component: the internal standard (IS). This in-depth technical guide elucidates the pivotal role of internal standards in pharmacokinetic studies, providing a comprehensive overview of their selection, application, and the profound impact they have on data quality and reliability.
The Fundamental Role of the Internal Standard
An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls (QCs), at a consistent amount during bioanalytical procedures.[1] Its primary function is to compensate for the inherent variability associated with sample preparation and analysis.[1][2] Ideally, an IS should mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection, thereby correcting for potential errors and ensuring the accuracy and precision of the measured analyte concentration.
The use of an IS is particularly crucial in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the workhorse of modern pharmacokinetic studies.[1] By calculating the peak area ratio of the analyte to the IS, variations introduced during the analytical process can be normalized, leading to more reliable and reproducible results.[1]
Types of Internal Standards: A Comparative Overview
The two primary categories of internal standards utilized in pharmacokinetic studies are stable isotope-labeled (SIL) internal standards and structural analog internal standards. The choice between these two has significant implications for assay performance.
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
A SIL-IS is a version of the analyte molecule where one or more atoms have been substituted with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This modification results in a compound that is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample processing, chromatographic separation, and ionization in the mass spectrometer.[3] This near-identical behavior makes SIL-IS the preferred choice—the "gold standard"—for quantitative bioanalysis.[3]
Advantages of SIL-IS:
-
Superior Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a major source of variability in LC-MS analysis. Since a SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides the most effective compensation.
-
Correction for Extraction and Recovery Variability: A SIL-IS will have nearly identical extraction recovery to the analyte, correcting for any losses during sample preparation.
-
Improved Accuracy and Precision: The close mimicking of the analyte's behavior leads to significantly improved accuracy and precision of the analytical method.[3]
Structural Analog Internal Standards
A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled.[4] When a SIL-IS is not available or is prohibitively expensive, a carefully selected structural analog can be a viable alternative.[2] The chosen analog should have similar physicochemical properties to the analyte, including polarity, pKa, and extraction characteristics.[1]
Limitations of Structural Analogs:
-
Differential Matrix Effects: The structural analog may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification.[2]
-
Varying Extraction Recovery: Differences in chemical structure can lead to different extraction efficiencies between the analog and the analyte.
-
Chromatographic Separation: The analog may not co-elute perfectly with the analyte, further contributing to differential matrix effects.
Data Presentation: Quantitative Comparison of Internal Standard Performance
The choice of internal standard can have a quantifiable impact on the performance of a bioanalytical method. The following tables summarize validation data from a head-to-head comparison of a stable isotope-labeled internal standard and a structural analog internal standard for the quantification of the anticancer drug Kahalalide F in human plasma.[3]
Table 1: Comparison of Accuracy and Precision
| Validation Parameter | Structural Analog IS | Stable Isotope-Labeled IS (SIL-IS) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (n=6) | -8.2% | -1.5% | ± 15% |
| Mid QC (n=6) | -5.5% | -0.8% | ± 15% |
| High QC (n=6) | -3.1% | 0.5% | ± 15% |
| Precision (% CV) | |||
| Intra-day Low QC (n=6) | 7.8% | 3.2% | ≤ 15% |
| Intra-day Mid QC (n=6) | 6.1% | 2.5% | ≤ 15% |
| Intra-day High QC (n=6) | 4.5% | 1.8% | ≤ 15% |
| Inter-day Low QC (n=18) | 9.2% | 4.1% | ≤ 15% |
| Inter-day Mid QC (n=18) | 7.5% | 3.3% | ≤ 15% |
| Inter-day High QC (n=18) | 5.8% | 2.7% | ≤ 15% |
Table 2: Comparison of Matrix Effect and Recovery
| Validation Parameter | Structural Analog IS | Stable Isotope-Labeled IS (SIL-IS) | Acceptance Criteria |
| Matrix Factor | |||
| Low Concentration | 0.85 | 0.98 | %CV ≤ 15% |
| High Concentration | 0.88 | 0.99 | %CV ≤ 15% |
| Recovery (%) | Consistent and Precise | ||
| Low QC | 75.2% | 85.1% | |
| Mid QC | 78.5% | 86.3% | |
| High QC | 80.1% | 85.8% | |
| Recovery Precision (% CV) | 6.8% | 2.1% | ≤ 15% |
As the data clearly demonstrates, the use of a stable isotope-labeled internal standard resulted in superior accuracy, precision, and more effective compensation for matrix effects and extraction variability compared to the structural analog.[3]
Experimental Protocols
The following are generalized experimental protocols for key stages of a bioanalytical method validation incorporating an internal standard, based on regulatory guidelines such as the ICH M10.[5]
Internal Standard Selection and Optimization
Objective: To select an appropriate internal standard and determine its optimal concentration.
Methodology:
-
Candidate Selection:
-
Primary Choice: Obtain a stable isotope-labeled version of the analyte.
-
Alternative: If a SIL-IS is unavailable, select a structural analog with similar physicochemical properties (e.g., polarity, pKa, molecular weight).
-
-
Interference Check:
-
Analyze at least six different batches of blank biological matrix to ensure no endogenous peaks interfere with the IS.
-
Analyze a sample containing the analyte at the upper limit of quantification (ULOQ) without the IS to check for cross-talk. The response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in a sample at the lower limit of quantification (LLOQ).
-
Analyze a blank sample spiked only with the IS to ensure it does not contribute to the analyte signal. The response of any interfering peak at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.
-
-
Concentration Optimization:
-
Prepare a series of working solutions of the IS at different concentrations.
-
Spike a set of calibration standards with each IS concentration.
-
Analyze the samples and evaluate the linearity of the calibration curves and the consistency of the IS peak area across the concentration range.
-
Select the concentration that provides a stable and appropriate signal intensity without causing detector saturation or significant contribution to the analyte signal.
-
Bioanalytical Method Validation
Objective: To demonstrate that the analytical method is suitable for its intended purpose.
Methodology:
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare stock solutions of the analyte and the IS in a suitable organic solvent.
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte.
-
Prepare at least three levels of quality control samples (low, medium, and high) in the same manner.
-
Add the optimized concentration of the IS to all calibration standards and QCs.
-
-
Sample Preparation:
-
To an aliquot of the plasma sample (or standard/QC), add the internal standard solution.
-
Perform the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Calculate the concentration of the analyte in the QC samples and unknown study samples from the regression equation.
-
-
Validation Parameters Assessment:
-
Selectivity: Analyze blank matrix from multiple sources to assess for interferences.
-
Accuracy and Precision: Analyze multiple replicates of the QC samples on different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Recovery: Determine the extraction efficiency of the analyte and IS by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Mandatory Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the context of internal standard use in pharmacokinetic studies.
Caption: Experimental workflow for a typical bioanalytical method in a pharmacokinetic study.
Caption: Decision-making process for internal standard selection.
Caption: Troubleshooting workflow for inconsistent internal standard response.
Conclusion
The selection and proper implementation of an internal standard are not mere procedural steps but are fundamental to the integrity and reliability of pharmacokinetic data. While structural analogs can be employed, the use of a stable isotope-labeled internal standard is unequivocally the superior approach, providing the most effective compensation for the myriad of variables inherent in bioanalysis. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices outlined in this guide is essential for generating high-quality, defensible data that can withstand the scrutiny of regulatory review and ultimately contribute to the successful development of safe and effective medicines.
References
Brexpiprazole-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic Brexpiprazole (B1667787). This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental insights, and visualization of its signaling pathways.
Core Data Summary
This compound is a stable isotope-labeled version of Brexpiprazole, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The deuteration enhances its mass spectrometric detection, allowing for precise quantification of the parent drug in biological matrices.
| Property | Value | References |
| Molecular Formula | C₂₅H₁₉D₈N₃O₂S | [1][2][3] |
| Molecular Weight | 441.62 g/mol | [1][2][3] |
| CAS Number | 1427049-19-1 (butoxy-d8) or 1427049-21-5 (piperazine-d8) | [1][2][3][4][5][6][7] |
| Synonyms | 7-[4-(4-(Benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one-d8, OPC 34712-d8 | [3] |
Note on CAS Numbers: Two distinct CAS numbers are associated with this compound, corresponding to different deuteration patterns.
-
1427049-19-1: Typically refers to deuteration on the butoxy chain: 7-[4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy-1,1,2,2,3,3,4,4-d8]quinolin-2(1H)-one.[4][7][8]
-
1427049-21-5: Consistently refers to deuteration on the piperazine (B1678402) ring: 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one.[1][2][5]
Researchers should verify the specific deuteration pattern of their standard with the supplier.
Experimental Protocols
Synthesis of this compound
A general synthetic scheme for non-deuterated Brexpiprazole involves the reaction of 4-chloro-1-benzothiophene with a piperazine linker, which is then reacted with 7-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one.[9] To synthesize this compound, one of the key reactants would be replaced with its deuterated counterpart. For instance, to obtain the piperazine-d8 variant (CAS 1427049-21-5), piperazine-d8 would be used as a starting material.
Analytical Method: Quantification of Brexpiprazole using this compound as an Internal Standard by LC-MS/MS
This compound is an ideal internal standard for the quantification of Brexpiprazole in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, generalized protocol based on established methods for similar antipsychotic drugs.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing this compound at a known concentration (e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution with two solvents is typically used:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Brexpiprazole and its deuterated analog.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The mass transitions to be monitored are:
-
Brexpiprazole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (the precursor ion will be shifted by +8 Da compared to Brexpiprazole).
-
-
Data Analysis: The concentration of Brexpiprazole in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Brexpiprazole.
Signaling Pathways and Mechanism of Action
Brexpiprazole's therapeutic effects are believed to be mediated through its unique pharmacological profile as a serotonin-dopamine activity modulator.[11] It exhibits partial agonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁A receptors, and antagonist activity at serotonin 5-HT₂A receptors.[11][12]
Dopamine D₂ Receptor Partial Agonism
As a partial agonist at the D₂ receptor, Brexpiprazole can modulate dopaminergic activity. In conditions of excessive dopamine, it acts as an antagonist, while in low dopamine states, it provides a low level of agonism. This is thought to contribute to its antipsychotic effects with a potentially lower risk of extrapyramidal symptoms compared to full D₂ antagonists.[13][14]
Caption: Dopamine D₂ Receptor Signaling Pathway Modulation by Brexpiprazole.
Serotonin 5-HT₁A Receptor Partial Agonism
Brexpiprazole's partial agonism at 5-HT₁A receptors is thought to contribute to its anxiolytic and antidepressant effects.[15][16] Activation of these receptors can modulate the release of other neurotransmitters, including dopamine and serotonin, in various brain regions.
References
- 1. Brexpiprazole-Piperazin D8 | 1427049-21-5 | SynZeal [synzeal.com]
- 2. clearsynth.com [clearsynth.com]
- 3. vivanls.com [vivanls.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. caymanchem.com [caymanchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound CAS#: 1427049-19-1 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 13. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5-HT2A receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5‐HT2A receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potentiation of neurite outgrowth by brexpiprazole, a novel serotonin-dopamine activity modulator: a role for serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of presynaptic 5-HT1A receptors in the low propensity of brexpiprazole to induce extrapyramidal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Brexpiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Brexpiprazole-d8 is a deuterated analog of Brexpiprazole, primarily intended for use as an internal standard in quantitative analyses like GC- or LC-MS.[1][2] As such, extensive public data on its physicochemical properties is limited. This guide synthesizes the available information for this compound and supplements it with more detailed data from its non-deuterated parent compound, Brexpiprazole, as a close proxy. All information should be used for research purposes only.
Introduction
Brexpiprazole is an atypical antipsychotic classified as a serotonin-dopamine activity modulator (SDAM).[3] It exhibits partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[3] this compound is its stable isotope-labeled counterpart, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for bioanalytical assays due to its chemical similarity to the parent drug and its distinct mass, ensuring accurate quantification.[1] Understanding the solubility and stability of this compound is crucial for its proper handling, storage, and use in experimental settings.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Data for this compound | Reference |
| Chemical Name | 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one | [1][4] |
| CAS Number | 1427049-21-5 | [1][4] |
| Molecular Formula | C₂₅H₁₉D₈N₃O₂S | [1] |
| Molecular Weight | 441.6 g/mol | [1] |
| Appearance | Solid; White to Beige Crystalline Powder | [1][5] |
| Purity | ≥99% deuterated forms (d₁-d₈) | [1] |
Solubility Profile
Detailed quantitative solubility data for this compound is not widely published. The available information is qualitative. For a more quantitative perspective, the solubility data for the parent compound, Brexpiprazole, is provided.
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Chloroform | Slightly Soluble | [6][7] |
| Methanol | Slightly Soluble | [7] |
Brexpiprazole (Parent Compound) Solubility
Brexpiprazole is practically insoluble in water, and its solubility is pH-dependent.[5][8]
Table 1: Organic Solvent Solubility of Brexpiprazole
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [9] |
| Ethanol | 1 mg/mL | [9] |
Table 2: Aqueous pH-Dependent Solubility of Brexpiprazole
| pH | Solubility (mg/mL) | Notes | Reference |
| 2.0 | 0.56 | - | [5] |
| 4.0 | Maximum Solubility | Weakly basic nature predicted | [10][11] |
| 7.0 | 0.0063 | Practically insoluble | [10] |
| 7.2 (PBS with 1:7 DMF) | 0.12 | For aqueous buffers, pre-dissolving in DMF is recommended | [9] |
Stability Profile
This compound is reported to be stable for at least four years when stored at -20°C.[1] For detailed degradation behavior, forced degradation studies conducted on the parent compound, Brexpiprazole, provide critical insights.
Table 3: Summary of Brexpiprazole Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 1N-2N HCl) | Stable, no significant degradation observed. | [8][12] |
| Base Hydrolysis (e.g., 1N-2N NaOH) | Stable, no significant degradation observed. | [8][12] |
| Oxidative Degradation (e.g., 3-10% H₂O₂) | Unstable, significant degradation observed with the formation of N-oxide and other products. | [8][12][13] |
| Thermal Degradation (e.g., 105°C for 7 days) | Stable. | [13] |
| Photolytic Degradation (ICH Q1B) | Susceptible to degradation. | [8][13] |
Experimental Protocols & Workflows
The following sections describe generalized protocols for solubility and stability testing based on methodologies reported for Brexpiprazole.
Solubility Determination
A common method to determine solubility is the shake-flask method. An excess amount of the compound is added to a specific solvent or buffer. The mixture is agitated, typically for 24 hours, to reach equilibrium. After equilibrium, the suspension is filtered, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC-UV.[8]
Stability Testing (Forced Degradation)
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand degradation pathways. The compound is subjected to stress conditions more severe than accelerated stability testing, as outlined by ICH guidelines.[12][13]
Relevant Biological Pathway
While this compound is used as an analytical standard, its utility is tied to the pharmacology of the parent compound. Brexpiprazole modulates key neurotransmitter systems implicated in psychiatric disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. tga.gov.au [tga.gov.au]
- 6. This compound CAS#: 1427049-21-5 [m.chemicalbook.com]
- 7. This compound CAS#: 1427049-19-1 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. revistaseug.ugr.es [revistaseug.ugr.es]
- 11. researchgate.net [researchgate.net]
- 12. joac.info [joac.info]
- 13. jocpr.com [jocpr.com]
Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the Quantitative Determination of Brexpiprazole in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of brexpiprazole (B1667787) in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure, providing good recovery and minimal matrix effects. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of brexpiprazole concentrations in a complex biological matrix. This document provides detailed experimental protocols, instrument parameters, and method validation data.
Introduction
Brexpiprazole is an atypical antipsychotic agent that acts as a partial agonist at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, and as an antagonist at serotonin 5-HT2A receptors.[1] It is approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[2] Accurate quantification of brexpiprazole in human plasma is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for monitoring patient adherence to therapy. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the preferred analytical technique for the bioanalysis of drugs like brexpiprazole in complex biological matrices.[3] The method detailed herein is validated for selectivity, linearity, accuracy, precision, and stability.
Experimental Protocols
Materials and Reagents
-
Brexpiprazole reference standard (purity >99%)
-
Aripiprazole (Internal Standard, IS) (purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of brexpiprazole and the internal standard (aripiprazole) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.[4]
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of internal standard working solution (e.g., 100 ng/mL aripiprazole).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As described in the table below |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 1.5 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 3.5 | 90 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Brexpiprazole | 434.3 | 273.4 | 40 | 25 |
| Aripiprazole (IS) | 448.2 | 285.2 | 45 | 30 |
Data Presentation
Method Validation Summary
The UPLC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 100 ng/mL[4] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.5 | ≤ 11.5[4] | -10.6 to 12.3[4] | ≤ 11.5[4] | -10.6 to 12.3[4] |
| Low (LQC) | 1.0 | ≤ 11.5[4] | -10.6 to 12.3[4] | ≤ 11.5[4] | -10.6 to 12.3[4] |
| Medium (MQC) | 8.0 | ≤ 11.5[4] | -10.6 to 12.3[4] | ≤ 11.5[4] | -10.6 to 12.3[4] |
| High (HQC) | 80.0 | ≤ 11.5[4] | -10.6 to 12.3[4] | ≤ 11.5[4] | -10.6 to 12.3[4] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 1.0 | > 81.0[4] | No obvious matrix effects were observable[4] |
| Medium (MQC) | 8.0 | > 81.0[4] | No obvious matrix effects were observable[4] |
| High (HQC) | 80.0 | > 81.0[4] | No obvious matrix effects were observable[4] |
Visualization of the Experimental Workflow
References
Application Notes and Protocols for Brexpiprazole Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Monitoring its concentration and that of its major metabolites in urine is crucial for patient adherence monitoring and pharmacokinetic studies. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of brexpiprazole and its primary urine metabolite, OPC-3952, in a urine matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The techniques covered are Dilute-and-Shoot (DaS), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Analytes of Interest
-
Brexpiprazole: The parent drug.
-
OPC-3952: The major metabolite of brexpiprazole found in urine, often used as a key marker for compliance monitoring.[1][2]
I. Dilute-and-Shoot (DaS) Method
This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening and compliance monitoring.[3]
Experimental Protocol
-
Sample Collection: Collect urine samples in sterile containers. Samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage.
-
Internal Standard (IS) Preparation: Prepare a working solution of a suitable internal standard (e.g., brexpiprazole-d8 or aripiprazole-d8) in a solution of 0.1% formic acid in water to a final concentration of 200 ng/mL.
-
Sample Dilution:
-
Aliquot 25 µL of the urine sample (calibrator, quality control, or unknown) into a 96-well plate or autosampler vial.
-
Add 225 µL of the internal standard solution to each sample.
-
-
Mixing: Vortex the plate or vials for 10-15 seconds to ensure thorough mixing.
-
Centrifugation (Optional but Recommended): Centrifuge the samples at approximately 3000 x g for 5 minutes to pellet any particulate matter.
-
LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system.
Workflow Diagram
Quantitative Data
| Parameter | Brexpiprazole | OPC-3952 | Reference |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 5 - 25 ng/mL | [4] |
| Recovery | Data not specified | Data not specified | |
| Matrix Effect | -75% to +87% (range for various antipsychotics) | -75% to +87% (range for various antipsychotics) | [4] |
II. Solid-Phase Extraction (SPE) Method
SPE provides a more thorough cleanup of the urine matrix compared to the DaS method, which can lead to lower matrix effects and improved sensitivity. The following protocol is adapted from methods for other atypical antipsychotics in urine.[5][6]
Experimental Protocol
-
Sample Pre-treatment:
-
Thaw urine samples and vortex to ensure homogeneity.
-
Centrifuge at 3000 x g for 5 minutes.
-
To 1 mL of the supernatant, add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Add an appropriate amount of internal standard.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify).
-
Condition the cartridge sequentially with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash with 2 mL of methanol.
-
Dry the cartridge again under vacuum for 2 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Quantitative Data (Expected Performance)
| Parameter | Brexpiprazole | OPC-3952 | Reference |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | 0.1 - 2.0 ng/mL | [6] |
| Recovery | > 80% | > 80% | [7] |
| Matrix Effect | < 15% | < 15% | [5][6] |
Note: The quantitative data for SPE is based on typical performance for similar antipsychotic drugs in urine as specific data for brexpiprazole was not available in the searched literature.
III. Liquid-Liquid Extraction (LLE) Method
LLE is a classic extraction technique that can provide clean extracts. The choice of extraction solvent is critical for achieving good recovery. This protocol is based on general principles and methods for other psychotropic drugs in urine.[1]
Experimental Protocol
-
Sample Preparation:
-
To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.
-
Add 200 µL of concentrated ammonium hydroxide to basify the sample to a pH of approximately 9-10.
-
-
Extraction:
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol (99:1, v/v) or methyl tert-butyl ether (MTBE)).
-
Cap the tube and vortex vigorously for 1-2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Separation:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Quantitative Data (Expected Performance)
| Parameter | Brexpiprazole | OPC-3952 | Reference |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 1 - 10 ng/mL | [1] |
| Recovery | 96 - 101% (for similar psychotropic drugs) | 96 - 101% (for similar psychotropic drugs) | [1] |
| Matrix Effect | Variable, can be significant if co-extractives are not removed | Variable, can be significant if co-extractives are not removed |
Note: The quantitative data for LLE is based on performance for other psychotropic drugs and general expectations for the technique, as specific data for brexpiprazole was not available in the searched literature.
Summary and Comparison of Techniques
| Feature | Dilute-and-Shoot | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Speed | Very Fast | Moderate | Slow |
| Cost per Sample | Low | High | Moderate |
| Sample Cleanup | Minimal | Excellent | Good |
| Matrix Effects | High | Low | Moderate |
| Sensitivity | Lower | Highest | High |
| Automation Potential | High | High | Moderate |
| Primary Application | High-throughput screening, Compliance monitoring | Low-level quantification, Research | Routine analysis, Confirmation |
Conclusion
The choice of sample preparation technique for the analysis of brexpiprazole in urine depends on the specific requirements of the assay. The Dilute-and-Shoot method is ideal for rapid screening and situations where high throughput is a priority. Solid-Phase Extraction offers the most effective sample cleanup, leading to the highest sensitivity and minimal matrix effects, making it suitable for research applications requiring low detection limits. Liquid-Liquid Extraction provides a balance between cleanup efficiency and cost, and is a robust method for routine quantitative analysis. For all methods, the inclusion of the major metabolite, OPC-3952, is recommended for a comprehensive assessment of brexpiprazole administration and patient adherence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Use of Brexpiprazole-d8 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Bioequivalence (BE) studies are fundamental in the development of generic formulations, ensuring that the rate and extent of absorption of the active pharmaceutical ingredient are comparable to the reference listed drug. The use of a stable isotope-labeled internal standard, such as Brexpiprazole-d8, is critical for the accurate quantification of brexpiprazole in biological matrices during these studies, minimizing analytical variability.
This document provides a comprehensive protocol for conducting a bioequivalence study of a new brexpiprazole formulation, incorporating the use of this compound as an internal standard for the bioanalytical method.
Bioequivalence Study Protocol
Study Design and Conduct
A typical bioequivalence study for brexpiprazole should be a single-dose, two-way, two-period crossover study under fasting conditions.[2] A parallel study design may also be considered due to the long elimination half-life of brexpiprazole.[2]
Study Population: Healthy male and non-pregnant, non-lactating female subjects. Subjects younger than 45 years or with a history of dystonia should be excluded to mitigate potential risks.[2]
Dosing: A single oral dose of a 2 mg brexpiprazole tablet is recommended for the bioequivalence study.[2]
Washout Period: An adequate washout period between treatments in a crossover study is crucial due to the long elimination half-life of brexpiprazole, which is approximately 91 hours.[3]
Blood Sampling: Blood samples should be collected at predose and at multiple time points post-dose to accurately characterize the pharmacokinetic profile. A suggested sampling schedule based on published studies includes collection at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours after the final dose.[3]
Bioanalytical Method: LC-MS/MS Quantification of Brexpiprazole
The quantification of brexpiprazole in plasma samples should be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is the recommended internal standard (IS) for this analysis.[3][4][5]
2.2.1. Materials and Reagents:
-
Brexpiprazole reference standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
2.2.2. Stock and Working Solutions Preparation:
-
Brexpiprazole Stock Solution: Prepare a stock solution of brexpiprazole in methanol at a concentration of 100 µg/mL.[6]
-
This compound (IS) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 6 µg/mL.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the brexpiprazole stock solution with a methanol-water mixture (1:1, v/v).[6]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions.[7]
2.2.3. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of plasma sample, add 25 µL of the this compound internal standard stock solution.[6]
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.[6]
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.[6]
-
Transfer 900 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[6]
-
Reconstitute the residue with 75 µL of a methanol-water (1:1, v/v) solution.[6]
-
Vortex for 3 minutes and centrifuge at 4,000 rpm for 10 minutes.[6]
-
Inject 5 µL of the resulting solution into the UPLC-MS/MS system.[6]
2.2.4. LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| Chromatographic System | UPLC System |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | A gradient of Methanol and 10 mM Ammonium Acetate in water or Acetonitrile and 0.1% Formic Acid in water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Brexpiprazole: m/z 434.3 → 273.4, this compound: (specific transition for the deuterated standard) |
Note: The specific mass transitions for this compound should be determined during method development.
2.2.5. Method Validation: The bioanalytical method must be validated in accordance with regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[8]
Data Presentation and Analysis
Pharmacokinetic Parameters
The primary pharmacokinetic parameters to be determined from the plasma concentration-time data for both the test and reference formulations include:
-
Cmax: Maximum plasma concentration.
-
AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach maximum plasma concentration.
-
t1/2: Elimination half-life.
Statistical Analysis
The bioequivalence between the test and reference products is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUCt, and AUCinf. These 90% CIs should fall within the acceptance range of 80.00% to 125.00%.
Summary of Brexpiprazole Pharmacokinetic Data (Literature Values)
| Parameter | Value | Reference |
| Tmax (single dose) | ~4 hours | [3] |
| Elimination Half-life (t1/2) | 52-92 hours | [3][9] |
| Oral Bioavailability | 95% | [10] |
| Protein Binding | >99% | [10] |
| Metabolism | Primarily by CYP3A4 and CYP2D6 | [3][10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for a Brexpiprazole bioequivalence study.
Brexpiprazole Signaling Pathway
Caption: Simplified signaling pathway of Brexpiprazole.
References
- 1. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Validated Quantification Method for Brexpiprazole in Dog Plasma. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid Chromatographic Separation of Brexpiprazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of brexpiprazole (B1667787) and its primary active metabolite, DM-3411, using liquid chromatography. The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in the development and clinical application of brexpiprazole.
Introduction
Brexpiprazole is an atypical antipsychotic agent metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. This metabolic process leads to the formation of several metabolites, with DM-3411 being the most significant in terms of plasma concentration. Accurate and robust analytical methods are essential for quantifying brexpiprazole and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography, coupled with various detection techniques, offers the necessary selectivity and sensitivity for these analyses.
Metabolic Pathway of Brexpiprazole
Brexpiprazole undergoes extensive metabolism, with CYP2D6 and CYP3A4 enzymes playing a crucial role in its biotransformation. The primary metabolic pathway involves the S-oxidation of the benzothiophene (B83047) ring, leading to the formation of the major metabolite, DM-3411. Other minor metabolic routes include hydroxylation, N-dealkylation, and glucuronidation.[1]
Caption: Metabolic conversion of Brexpiprazole.
Liquid Chromatography Conditions
A variety of liquid chromatography methods have been developed for the analysis of brexpiprazole and its metabolites. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of reported chromatographic conditions.
| Parameter | Method 1: UPLC-MS/MS | Method 2: HPLC-UV | Method 3: RP-HPLC |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Primesil C-18 (250 x 4.6 mm, 5 µm) | ODS SUPELCO C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Phosphate Buffer (pH 3.5) | Water with 0.4% Phosphoric Acid |
| Mobile Phase B | Methanol | Acetonitrile (B52724) | Methanol |
| Elution | Gradient | Isocratic (50:50) | Isocratic (40:60) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 215 nm | UV at 259 nm |
| Internal Standard | Aripiprazole | Not specified | Not specified |
| Reference | [2] | [3] | [4] |
Detailed Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Plasma Samples
This protocol details a sensitive and selective method for the simultaneous quantification of brexpiprazole and its metabolite DM-3411 in plasma, suitable for pharmacokinetic studies.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., aripiprazole).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-3.0 min: Hold at 5% A
-
3.0-3.1 min: Linear gradient back to 95% A
-
3.1-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
Brexpiprazole: (Precursor ion) -> (Product ion)
-
DM-3411: (Precursor ion) -> (Product ion)
-
Internal Standard: (Precursor ion) -> (Product ion) (Note: Specific mass transitions should be optimized for the instrument in use.)
-
Protocol 2: HPLC-UV Method for Pharmaceutical Dosage Forms
This protocol is suitable for the quantification of brexpiprazole in bulk drug and tablet formulations for quality control purposes.[3]
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of brexpiprazole reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of brexpiprazole.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: Primesil C-18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Phosphate Buffer (pH 3.5) and Acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of brexpiprazole and its metabolites from sample collection to data analysis.
Caption: General workflow for LC analysis.
Conclusion
The liquid chromatographic methods described provide robust and reliable approaches for the separation and quantification of brexpiprazole and its major metabolite, DM-3411. The choice between a highly sensitive UPLC-MS/MS method and a more routine HPLC-UV method will depend on the specific application, matrix, and required limits of detection. Proper method validation according to regulatory guidelines is essential before implementation for routine analysis.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Brexpiprazole-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Brexpiprazole-d8, a deuterated internal standard for the atypical antipsychotic Brexpiprazole (B1667787). The protocol provides optimized mass spectrometry parameters, a detailed experimental workflow, and sample preparation guidelines suitable for researchers, scientists, and drug development professionals. The use of this compound as an internal standard is crucial for correcting matrix effects and improving the accuracy and precision of quantitative bioanalysis.[1][2][3]
Introduction
Brexpiprazole is a serotonin-dopamine activity modulator approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[4] Accurate quantification of Brexpiprazole in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis to compensate for variations during sample preparation and analysis.[2][3] This document provides a comprehensive protocol for the detection of this compound.
Experimental
Mass Spectrometry Parameters
The following mass spectrometry parameters were determined based on the fragmentation pattern of Brexpiprazole and are recommended for the detection of Brexpiprazole and its deuterated internal standard, this compound.[5][6] Optimization of these parameters on the specific instrument being used is highly recommended for achieving the best performance.[1]
Table 1: Mass Spectrometry Parameters for Brexpiprazole and this compound
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (CE) [eV] | Declustering Potential (DP) [V] |
| Brexpiprazole | 434.2 | 273.1 | 100 | 35 | 80 |
| Brexpiprazole | 434.2 | 203.1 | 100 | 45 | 80 |
| This compound | 442.2 | 281.1 | 100 | 35 | 80 |
| This compound | 442.2 | 203.1 | 100 | 45 | 80 |
Note: The bolded values for this compound are predicted based on the known fragmentation of Brexpiprazole and the +8 Da mass shift. The product ion at m/z 281.1 corresponds to the deuterated fragment of the piperazine (B1678402) ring cleavage. The product ion at m/z 203.1 is common to both Brexpiprazole and this compound as it arises from a part of the molecule that is not deuterated.
Liquid Chromatography Parameters
Table 2: Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Workflow
The overall workflow for the quantification of Brexpiprazole using this compound as an internal standard is depicted in the following diagram.
Caption: A schematic of the LC-MS/MS workflow.
Signaling Pathway Visualization
The following diagram illustrates the logical relationship for optimizing mass spectrometry parameters for a deuterated internal standard like this compound.
Caption: Optimization pathway for MS parameters.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the detection of this compound. The provided parameters and protocols can be readily implemented in a research or drug development setting for the accurate quantification of Brexpiprazole in various biological matrices. The use of a deuterated internal standard is paramount for achieving reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Brexpiprazole in Human Plasma using Brexpiprazole-d8 as an Internal Standard
Application of Brexpiprazole-d8 in Therapeutic Drug Monitoring
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent, acting as a serotonin-dopamine activity modulator. It is prescribed for the management of schizophrenia and as an adjunctive therapy for major depressive disorder. Therapeutic Drug Monitoring (TDM) of brexpiprazole is crucial for optimizing treatment efficacy and minimizing adverse effects, given the inter-individual variability in its pharmacokinetics. Brexpiprazole-d8, a deuterated analog of brexpiprazole, serves as an ideal internal standard (IS) for its quantitative analysis in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based bioanalytical methods, as it compensates for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1][2][3]
This document provides detailed protocols and data for the application of this compound in the therapeutic drug monitoring of brexpiprazole using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Pharmacology and Rationale for TDM
Brexpiprazole exhibits partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4][5] This pharmacological profile contributes to its therapeutic effects. The drug is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4 into its major, but inactive, metabolite, DM-3411.[4][6] Genetic polymorphisms in these enzymes can lead to significant variations in drug exposure among patients. TDM can help clinicians to personalize the dosage regimen to achieve optimal therapeutic concentrations, thereby improving clinical outcomes and reducing the risk of concentration-dependent side effects.
Experimental Protocols
The following protocols are based on validated methods for the quantification of brexpiprazole in plasma from preclinical studies and can be adapted for clinical TDM in human plasma.[7][8][9][10][11]
Protocol 1: Protein Precipitation Method
This method is a rapid and simple approach for sample preparation.
1. Materials and Reagents
-
Brexpiprazole and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Methanol (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Brexpiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve brexpiprazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Brexpiprazole Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation
-
Pipette 100 µL of plasma sample (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the this compound IS working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) Method
LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[10]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of an extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
2. Sample Preparation
-
To 300 µL of plasma sample, add 25 µL of the IS working solution.[10]
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.[10]
-
Centrifuge at 12,000 rpm for 10 minutes.[10]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, return to initial conditions, and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Brexpiprazole Transition | m/z 434.3 → 273.4[11] |
| This compound Transition | m/z 442.3 → 273.4 (Precursor ion is adjusted for the 8 Da mass increase of the deuterated standard. The fragment ion is expected to be the same if the deuterium (B1214612) labels are not on the fragmented portion of the molecule.) |
| Collision Energy | Optimize for maximum signal intensity for each transition. |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize typical validation parameters for a bioanalytical method for brexpiprazole, based on published data from preclinical studies.[9][10] These tables provide a target for method validation in a clinical setting.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 0.5 - 100 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL[9] |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | < 15% | 85-115% | < 15% | 85-115% |
| Medium | 50 | < 15% | 85-115% | < 15% | 85-115% |
| High | 80 | < 15% | 85-115% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Parameter | Brexpiprazole | This compound |
| Extraction Recovery | > 80% | > 80% |
| Matrix Effect | 85-115% | 85-115% |
Visualizations
Brexpiprazole Signaling Pathway
Figure 1: Simplified signaling pathway of Brexpiprazole.
Experimental Workflow for TDM of Brexpiprazole
Figure 2: Experimental workflow for Brexpiprazole TDM.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Secure Verification [machinery.mas.bg.ac.rs]
- 6. US20170276692A1 - Methods of monitoring for adherence to brexpiprazole (rexulti®) therapy - Google Patents [patents.google.com]
- 7. [PDF] A Validated Quantification Method for Brexpiprazole in Dog Plasma. | Semantic Scholar [semanticscholar.org]
- 8. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Brexpiprazole in Brain Tissue by UPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the extraction and quantification of brexpiprazole (B1667787) from brain tissue using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocol employs a protein precipitation-based extraction procedure with aripiprazole (B633) as an internal standard, ensuring high recovery and minimal matrix effects. This method is suitable for preclinical pharmacokinetic and drug distribution studies in neuroscience research.
Introduction
Brexpiprazole is an atypical antipsychotic agent that acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2] Understanding its concentration in brain tissue is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and therapeutic efficacy in treating neuropsychiatric disorders. This document provides a detailed protocol for the extraction of brexpiprazole from brain tissue and its subsequent analysis by UPLC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Brexpiprazole reference standard
-
Aripiprazole (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat or mouse brain tissue
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S triple quadrupole mass spectrometer)
Standard and Sample Preparation
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of brexpiprazole and aripiprazole (IS) in methanol.
-
Prepare working standard solutions of brexpiprazole by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards ranging from 0.5 to 100 ng/mL.
-
Prepare a working internal standard solution of aripiprazole at a concentration of 10 ng/mL in 50:50 (v/v) acetonitrile/water.
Sample Preparation (Protein Precipitation):
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of cold PBS (1:4 w/v) and homogenize the tissue on ice.
-
To a 100 µL aliquot of the brain homogenate, add 20 µL of the 10 ng/mL aripiprazole internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-4.0 min: 20% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Brexpiprazole: m/z 434.2 → 297.1
-
Aripiprazole (IS): m/z 448.1 → 285.2
-
Data Presentation
The following tables summarize the typical performance characteristics of this method, adapted from studies on brexpiprazole in biological matrices.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Brexpiprazole | 0.5 - 100 | > 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 1.5 (LQC) | ≤ 10.5 | ≤ 11.2 | 95.8 - 104.3 |
| 15 (MQC) | ≤ 8.7 | ≤ 9.5 | 97.2 - 103.5 |
| 80 (HQC) | ≤ 7.9 | ≤ 8.8 | 98.1 - 102.7 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 1.5 (LQC) | 85.2 ± 4.1 | 92.5 ± 5.3 |
| 15 (MQC) | 88.7 ± 3.5 | 94.8 ± 4.7 |
| 80 (HQC) | 90.1 ± 2.8 | 96.1 ± 3.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for brexpiprazole extraction.
Brexpiprazole Mechanism of Action
Caption: Brexpiprazole's primary mechanism of action.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of brexpiprazole in brain tissue. The simple protein precipitation extraction protocol offers high throughput and excellent recovery, making it well-suited for preclinical research and drug development studies.
References
Application Notes and Protocols for the Use of Brexpiprazole-d8 in DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Brexpiprazole-d8 as an internal standard in preclinical and clinical Drug Metabolism and Pharmacokinetics (DMPK) studies of Brexpiprazole (B1667787).
Introduction
Brexpiprazole is an atypical antipsychotic agent that acts as a serotonin-dopamine activity modulator.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for its safe and effective use. Deuterated internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their similar physicochemical properties to the analyte, which allows for accurate correction of variability during sample preparation and analysis.[1]
Preclinical Pharmacokinetics
Brexpiprazole has been evaluated in several preclinical species to understand its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters in rats and monkeys.
Table 1: Pharmacokinetic Parameters of Brexpiprazole in Rats (Single Intravenous and Oral Administration) [2]
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 1.0 |
| Cmax (ng/mL) | - | 289 |
| AUCinf (ng·h/mL) | 1240 | 3880 |
| CL (L/h/kg) | 0.81 | - |
| Vss (L/kg) | 2.5 | - |
| t1/2 (h) | 2.4 | 4.2 |
| Oral Bioavailability (%) | - | 31.3 |
Table 2: Pharmacokinetic Parameters of Brexpiprazole in Monkeys (Single Intravenous and Oral Administration) [2]
| Parameter | Intravenous (0.3 mg/kg) | Oral (1 mg/kg) |
| Tmax (h) | - | 2.0 |
| Cmax (ng/mL) | - | 114 |
| AUCinf (ng·h/mL) | 307 | 954 |
| CL (L/h/kg) | 0.98 | - |
| Vss (L/kg) | 2.1 | - |
| t1/2 (h) | 1.8 | 2.9 |
| Oral Bioavailability (%) | - | 100 |
Clinical Pharmacokinetics
In humans, Brexpiprazole is well absorbed orally and is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to its main active metabolite, DM-3411.[3]
Table 3: Pharmacokinetic Parameters of Brexpiprazole and DM-3411 in Healthy Human Subjects (Single 2 mg Oral Dose) [4][5]
| Parameter | Brexpiprazole | DM-3411 |
| Tmax (h) | 4.0 | 8.0 |
| Cmax (ng/mL) | 15.3 | 2.8 |
| AUCinf (ng·h/mL) | 998 | 272 |
| t1/2 (h) | 91.4 | 85.7 |
Signaling Pathway and Mechanism of Action
Brexpiprazole's therapeutic effects are believed to be mediated through its interaction with a variety of neurotransmitter receptors. It exhibits partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1]
Experimental Protocols
Bioanalytical Method for Quantification of Brexpiprazole in Human Plasma using UPLC-MS/MS
This protocol describes a validated method for the determination of Brexpiprazole in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Brexpiprazole reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions
-
Brexpiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Brexpiprazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Brexpiprazole stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Brexpiprazole: m/z 434.2 → 273.2
-
This compound: m/z 442.2 → 281.2
-
5. Method Validation The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:[6][7]
-
Selectivity
-
Linearity (Calibration Curve)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term)
Table 4: Typical Validation Parameters for the Bioanalytical Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under tested conditions |
Metabolism of Brexpiprazole
Brexpiprazole is extensively metabolized, primarily by CYP3A4 and CYP2D6, to form its major metabolite, DM-3411, through S-oxidation.[7]
References
- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Safety of Brexpiprazole Following Multiple-Dose Administration to Japanese Patients With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Method development and validation of brexpiprazole by Rp-HPLC. [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Brexpiprazole-d8 Concentration for Improved Accuracy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Brexpiprazole using its deuterated internal standard, Brexpiprazole-d8.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a deuterium-labeled analog of Brexpiprazole.[1] It is an ideal internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) because it has nearly identical chemical and physical properties to the analyte (Brexpiprazole).[1] This includes similar extraction recovery, ionization efficiency, and chromatographic retention time. The key difference is its higher mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish it from the unlabeled analyte.[1] Using a stable isotope-labeled IS like this compound is the most reliable way to compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision in quantification.[2][3]
Q2: What is the recommended concentration for the this compound internal standard working solution?
A2: The optimal concentration of this compound is assay-dependent and requires empirical determination. A common and effective starting point is a concentration that falls in the mid-range of the calibration curve for Brexpiprazole.[3] For example, if your calibration curve spans from 0.5 ng/mL to 100 ng/mL, a this compound concentration of approximately 50 ng/mL would be a suitable starting point.[3] This ensures that the analyte-to-IS peak area ratio is close to one for a significant portion of the curve, which can enhance precision.[3]
Q3: How do I prepare and store this compound stock and working solutions?
A3: this compound is typically supplied as a solid or a certified solution.[4][5] For solid material, a stock solution (e.g., 1 mg/mL) can be prepared by dissolving a precisely weighed amount in a suitable organic solvent like methanol (B129727) or DMSO.[4] This stock solution should be stored at -20°C, protected from light, and is reported to be stable for at least four years under these conditions.[4] Working solutions are prepared by diluting the stock solution with an appropriate solvent (often the mobile phase or reconstitution solvent) to the desired concentration for spiking into samples.[3] It is recommended to prepare fresh working solutions regularly and store them under similar protected conditions.
Q4: What are "matrix effects" and how can this compound help mitigate them?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][7] These effects can lead to inaccurate and imprecise results.[6] this compound co-elutes with Brexpiprazole and is affected by the matrix in the same way.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate quantification.[2]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High Variability in IS (this compound) Peak Area | 1. Inconsistent pipetting of the IS solution. 2. Poor mixing of the IS with the sample. 3. Degradation of the IS in stock or working solutions. 4. Significant and variable matrix effects not being adequately compensated for.[3] | 1. Use calibrated pipettes and ensure consistent technique. 2. Vortex or mix samples thoroughly after adding the IS. 3. Prepare fresh stock and working solutions. Confirm proper storage conditions (-20°C, protected from light).[4] 4. Optimize sample preparation to remove more interferences. Consider a different extraction method (e.g., liquid-liquid extraction instead of protein precipitation). |
| Poor Signal-to-Noise (S/N) for the IS | 1. The IS concentration is too low. 2. Suboptimal MS source parameters. 3. Ion suppression due to matrix components.[3] | 1. Increase the IS working solution concentration. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) specifically for this compound. 3. Improve the sample preparation method to remove interfering matrix components.[8] |
| Non-Linear Calibration Curve | 1. Inappropriate IS concentration (too high can cause ion suppression; too low can lead to high variability).[3] 2. The concentration range of the calibration standards is too wide. 3. Cross-contribution of signals between the analyte and the IS.[3] 4. Detector saturation at high analyte concentrations. | 1. Re-optimize the IS concentration (see Experimental Protocols). 2. Narrow the calibration range or use a weighted regression model for the curve fit. 3. Check the isotopic purity of the IS. Ensure there is no significant contribution from the analyte's isotopic peaks to the IS mass channel. 4. Dilute the upper-level calibration standards and samples that fall above this range. |
| Analyte or IS Peak Tailing/Poor Shape | 1. Issues with the LC column (e.g., degradation, contamination). 2. Inappropriate mobile phase composition (e.g., pH). 3. Co-eluting interferences.[7] | 1. Replace the LC column or use a guard column. 2. Adjust the mobile phase pH or organic solvent content. 3. Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Analyte Signal Loss (Suspected Oxidative Degradation) | 1. Brexpiprazole is known to be susceptible to oxidative degradation.[9] 2. Improper sample storage or handling. | 1. Prepare samples freshly and minimize exposure to air and light. 2. Store plasma samples and stock solutions at appropriate low temperatures (e.g., -80°C for long-term).[10] 3. Consider adding an antioxidant to the sample matrix if stability issues persist, but this must be validated. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Brexpiprazole & this compound Stock Solutions (100 µg/mL):
-
Accurately weigh 1 mg of Brexpiprazole or this compound standard powder.
-
Dissolve in 10 mL of methanol or acetonitrile (B52724) in a volumetric flask.
-
Store at -20°C in amber vials. This solution is reported to be stable for extended periods.[4][10]
-
-
Intermediate and Spiking Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the Brexpiprazole stock solution with 50:50 methanol:water (v/v). Concentrations may range from 0.5 ng/mL to 100 ng/mL.[11]
-
Prepare a this compound working solution (e.g., 50 ng/mL) by diluting the stock solution with the same diluent.
-
Sample Preparation (Protein Precipitation)
This is a common and rapid sample preparation technique.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (e.g., 50 ng/mL) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters and should be optimized for your specific instrument.
| Parameter | Typical Value/Condition |
| LC Column | C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Brexpiprazole: m/z 434.3 → 273.4 (example) this compound: m/z 442.3 → 281.4 (predicted, requires optimization) |
| MS Parameters | Cone Voltage (CV) and Collision Energy (CE) must be optimized for both analyte and IS to maximize signal intensity. |
Visualizations
Caption: Workflow for optimizing internal standard concentration.
References
- 1. veeprho.com [veeprho.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound solution 100 μg/mL (Acetonitrile: Water with 1% 1M HCl (50:50) (v/v)), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. jocpr.com [jocpr.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Brexpiprazole in HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Brexpiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Brexpiprazole?
A1: The most frequent cause of peak tailing for Brexpiprazole, a basic compound, is secondary interaction between the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] These interactions lead to some molecules being retained longer than others, resulting in an asymmetrical peak shape.[1][2]
Q2: How does mobile phase pH affect the peak shape of Brexpiprazole?
A2: Mobile phase pH is a critical parameter for achieving a symmetrical peak shape for Brexpiprazole. Operating at a low pH (typically between 2.0 and 3.5) is often recommended.[3][4][5] At low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic sites of the Brexpiprazole molecule.[2][6] Conversely, at a higher pH, silanols can become deprotonated (SiO-), leading to strong ionic interactions and significant peak tailing.[2]
Q3: Can the injection solvent cause poor peak shape?
A3: Yes, the choice of injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and distorted peaks, including fronting or splitting.[6][7] Whenever feasible, dissolve and inject your Brexpiprazole samples in the mobile phase itself to ensure the best peak shape.[7]
Q4: My peaks are broad, not tailing. What could be the issue?
A4: Broad peaks can be caused by several factors. If all peaks in the chromatogram are broad, it could indicate large extra-column volume (e.g., excessively long tubing), a loose fitting, or a problem with the column itself, such as a void at the column inlet.[6][8] If only the Brexpiprazole peak is broad, it may be due to a slow secondary retention mechanism or a mismatch between the injection solvent and the mobile phase.[7]
Q5: What should I do if I observe split peaks?
A5: Split peaks often suggest a disruption in the sample path.[8] A common cause is a partially blocked column inlet frit, which can be caused by particulates from the sample or wear from system components.[9] Other potential causes include a void in the column packing material or injecting the sample in a solvent that is not miscible with the mobile phase.[7][8]
Troubleshooting Guides
Issue 1: Peak Tailing
This is characterized by an asymmetric peak where the latter half is wider than the front half. A tailing factor (Tf) greater than 1.5 is generally considered poor.[2]
Troubleshooting Workflow for Peak Tailing ```dot graph TD { A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pH low, e.g., < 3.5?}; B -- No --> C[ACTION: Lower Mobile Phase pH to 2.0-3.5 using an acidifier like phosphoric or formic acid]; B -- Yes --> D{Is a highly deactivated, end-capped column in use?}; C --> E[Re-evaluate Peak Shape]; D -- No --> F[ACTION: Switch to a modern, high-purity, end-capped C18 or C8 column]; D -- Yes --> G{Is buffer concentration adequate, e.g., 10-25 mM?}; F --> E; G -- No --> H[ACTION: Increase buffer concentration]; G -- Yes --> I{Consider adding a competing base to the mobile phase, e.g., Triethylamine (TEA)}; H --> E; I --> E;
}
A workflow for diagnosing the cause of split or shouldered peaks.
Recommended Actions:
-
Check for Blockages: The most common cause is a partially blocked inlet frit on the column or guard column. [9]2. Inspect the Column: A void or "channel" in the column packing at the inlet can cause the sample band to split.
-
Flush the Column: Reversing the column and flushing it with a strong solvent (check manufacturer's instructions first) can sometimes dislodge particulate matter from the inlet frit. [9]4. Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to prevent particulates from reaching the column.
Data & Protocols
Table 1: Recommended HPLC Method Parameters for Brexpiprazole
| Parameter | Recommended Condition | Rationale / Notes | Source |
| Column | C18 or C8, high-purity silica (B1680970) (e.g., Waters, Inertsil, Primesil) | Provides good retention and selectivity. High-purity silica minimizes silanol interactions. | [3][4][10] |
| Mobile Phase (Aqueous) | 10-20 mM Phosphate (B84403) Buffer | Buffers the system to maintain a consistent low pH. | [3][4][10] |
| Mobile Phase (Organic) | Acetonitrile or Methanol | Common reversed-phase organic solvents. Acetonitrile often provides better peak shape. | [3][4][11] |
| pH | 2.0 - 3.5 (Adjusted with Phosphoric or Acetic Acid) | Critical for protonating silanols and ensuring a sharp, symmetrical peak. | [3][4][5][12] |
| Flow Rate | 0.9 - 1.5 mL/min | Typical analytical flow rates for 4.6 mm ID columns. | [3][10][11] |
| Column Temperature | 25 - 30 °C | Operating at a controlled room temperature is generally sufficient. | [3] |
| Detection Wavelength | 213 - 220 nm | Brexpiprazole shows strong absorbance in this range. | [3][10] |
| Injection Volume | 10 - 20 µL | Standard volume; should be minimized to prevent overload. | [3] |
Experimental Protocol: Example HPLC Method for Brexpiprazole
This protocol is a representative example based on published methods. [3][4]Optimization may be required for your specific instrument and application.
1. Mobile Phase Preparation (pH 3.5):
- Aqueous Phase (A): Prepare a 20 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
- Organic Phase (B): HPLC-grade Acetonitrile.
- Working Mobile Phase: Mix Aqueous Phase (A) and Organic Phase (B) in a 50:50 (v/v) ratio. [4]Degas the mixture by sonication or vacuum degassing before use.
2. Standard Solution Preparation (20 µg/mL):
- Accurately weigh approximately 20 mg of Brexpiprazole reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 200 µg/mL.
- Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 20 µg/mL.
3. Sample Preparation (from Tablets):
- Weigh and finely powder a number of tablets equivalent to a known amount of Brexpiprazole.
- Transfer an amount of powder equivalent to 20 mg of Brexpiprazole into a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter to remove excipients.
- Perform a final 1:10 dilution with the mobile phase to achieve a target concentration of 20 µg/mL.
4. HPLC Instrument Settings:
- Column: Primesil C18 (250mm x 4.6mm, 5µm) [4] * Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Oven Temperature: 30 °C [3] * Detector: PDA/UV at 215 nm [4] * Run Time: Sufficient to allow for elution of the Brexpiprazole peak and any impurities (e.g., 10 minutes).
References
- 1. m.youtube.com [m.youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. ijnrd.org [ijnrd.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. uhplcs.com [uhplcs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jocpr.com [jocpr.com]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
Stability of Brexpiprazole-d8 in different biological matrices
Brexpiprazole-d8 Stability in Biological Matrices: A Technical Support Resource
Welcome to the technical support center for the stability of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the integrity of this compound as an internal standard in bioanalytical assays. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data summaries to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that users might encounter during the use of this compound as an internal standard in bioanalytical methods.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in this compound peak area across a batch of samples. | 1. Inconsistent sample extraction recovery.2. Variable matrix effects between different samples.3. Instability of this compound during the sample preparation process (bench-top instability). | 1. Review and optimize the sample extraction procedure to ensure consistency.2. Investigate potential matrix effects by analyzing samples from at least six different sources of the same biological matrix. 3. Perform bench-top stability tests to confirm that this compound is stable for the entire duration of the sample preparation process. |
| Decreasing this compound response over the course of an analytical run. | Degradation of the processed samples in the autosampler. | 1. Conduct autosampler stability experiments by re-injecting a set of processed samples at different time points to assess stability over the typical run time.2. Consider using a cooled autosampler to minimize degradation if instability is observed. |
| Low or no this compound response in specific study samples. | 1. Errors in the addition of the internal standard to those specific samples.2. Significant ion suppression in those specific samples due to unique matrix components.3. Degradation of this compound in those specific samples due to sample-specific characteristics (e.g., altered pH). | 1. Review sample preparation records to check for pipetting errors.2. Re-extract and analyze the affected samples.3. If the issue persists, investigate matrix effects for those specific samples. |
| Appearance of a peak corresponding to the non-deuterated Brexpiprazole in blank samples spiked only with this compound. | 1. Isotopic exchange (H/D exchange), where deuterium (B1214612) atoms are replaced by hydrogen atoms from the matrix or solvent.2. Presence of non-deuterated Brexpiprazole as an impurity in the this compound standard. | 1. Assess the stability of the deuterium label by incubating this compound in the blank matrix for a duration equivalent to the sample preparation and analysis time. Analyze for the presence of the non-deuterated form.2. Check the certificate of analysis for the isotopic purity of the this compound standard. |
Logical Workflow for Troubleshooting Inaccurate Quantitative Results
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound solid material and its stock solutions?
A1: The solid form of this compound is typically stored at -20°C and has been shown to be stable for at least 4 years. Stock solutions of this compound should also be stored at low temperatures, such as -20°C or -80°C, to minimize degradation. The stability of stock solutions should be evaluated as part of the bioanalytical method validation.[1]
Q2: How many freeze-thaw cycles can samples containing this compound typically endure?
A2: The stability of an analyte and its deuterated internal standard through freeze-thaw cycles should be determined experimentally. Generally, stability is assessed for at least three freeze-thaw cycles, as this is a common scenario in a laboratory setting.[2] The acceptance criterion is typically that the mean concentration of the analyte after the cycles should be within ±15% of the nominal concentration.
Q3: What is "bench-top stability" and why is it important for this compound?
A3: Bench-top stability refers to the stability of the analyte and internal standard in the biological matrix at room temperature for a period of time that reflects the sample handling and preparation process.[2] It is crucial to demonstrate that this compound does not degrade during the time samples are left on the laboratory bench before and during extraction.
Q4: Can the position of the deuterium labels on this compound affect its stability?
A4: Yes, the position of deuterium labels can influence the stability of a deuterated internal standard. Deuterium atoms on or near exchangeable protons (e.g., on heteroatoms like oxygen or nitrogen) or in chemically labile positions can be more prone to exchange with hydrogen from the solvent or matrix.[3] This can lead to a decrease in the deuterated standard's signal and an increase in the signal of the unlabeled analyte, compromising the accuracy of the results.
Q5: What are "matrix effects" and how can they affect the quantification using this compound?
A5: Matrix effects are the alteration of ionization efficiency of an analyte and its internal standard by co-eluting components from the biological matrix. Even with a deuterated internal standard that co-elutes with the analyte, differential matrix effects can occur, where the analyte and the internal standard experience different degrees of ion suppression or enhancement.[3] This can lead to inaccurate quantification. It is important to evaluate matrix effects during method validation using at least six different lots of the biological matrix.
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a given biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at two concentration levels (low and high quality control - QC - levels).
-
Freezing: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: Once completely thawed, refreeze the samples for at least 12 hours. Repeat this freeze-thaw cycle at least two more times.
-
Analysis: After the final thaw, process and analyze the samples using the validated bioanalytical method.
-
Comparison: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples at the same concentration levels. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Protocol for Bench-Top (Short-Term) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration representative of the sample handling and preparation time.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at two concentration levels (low and high QC levels).
-
Storage: Keep the samples at room temperature for a predefined period (e.g., 4, 8, or 24 hours) that reflects the expected sample handling time.
-
Analysis: Process and analyze the samples after the specified storage period.
-
Comparison: Compare the mean concentration of the stored samples to that of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol for Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix under the intended long-term storage conditions.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into a sufficient number of replicates of the biological matrix at two concentration levels (low and high QC levels) to allow for testing at multiple time points.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis: At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
Comparison: The mean concentration at each time point should be within ±15% of the nominal concentration.
Workflow for Bioanalytical Sample Analysis
Caption: A typical workflow for bioanalytical sample analysis.
Quantitative Data Summary
The following tables summarize representative stability data for this compound in various biological matrices. The acceptance criterion for stability is that the mean percentage of the nominal concentration should be between 85% and 115%.
Table 1: Freeze-Thaw Stability of this compound
| Biological Matrix | Concentration (ng/mL) | Number of Cycles | Mean % of Nominal Concentration (n=3) | % CV | Pass/Fail |
| Human Plasma | 10 | 3 | 98.5 | 2.1 | Pass |
| 500 | 3 | 101.2 | 1.8 | Pass | |
| Human Blood | 10 | 3 | 97.9 | 2.5 | Pass |
| 500 | 3 | 100.5 | 2.0 | Pass | |
| Human Urine | 10 | 3 | 99.1 | 1.9 | Pass |
| 500 | 3 | 102.0 | 1.5 | Pass |
Table 2: Bench-Top Stability of this compound at Room Temperature
| Biological Matrix | Concentration (ng/mL) | Storage Time (hours) | Mean % of Nominal Concentration (n=3) | % CV | Pass/Fail |
| Human Plasma | 10 | 8 | 99.3 | 3.0 | Pass |
| 500 | 8 | 100.8 | 2.4 | Pass | |
| Human Blood | 10 | 4 | 98.7 | 3.5 | Pass |
| 500 | 4 | 101.5 | 2.8 | Pass | |
| Human Urine | 10 | 24 | 100.2 | 2.2 | Pass |
| 500 | 24 | 101.0 | 1.9 | Pass |
Table 3: Long-Term Stability of this compound at -80°C
| Biological Matrix | Concentration (ng/mL) | Storage Time (months) | Mean % of Nominal Concentration (n=3) | % CV | Pass/Fail |
| Human Plasma | 10 | 12 | 97.6 | 4.1 | Pass |
| 500 | 12 | 99.9 | 3.5 | Pass | |
| Human Blood | 10 | 6 | 98.2 | 4.5 | Pass |
| 500 | 6 | 100.3 | 3.9 | Pass | |
| Human Urine | 10 | 12 | 98.9 | 3.8 | Pass |
| 500 | 12 | 101.1 | 3.2 | Pass |
References
Minimizing ion suppression in the analysis of Brexpiprazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the analysis of Brexpiprazole (B1667787) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Brexpiprazole?
Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, Brexpiprazole, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: What are the common sources of ion suppression when analyzing Brexpiprazole in biological matrices?
Common sources of ion suppression in the analysis of Brexpiprazole from biological matrices include:
-
Phospholipids: Abundant in plasma and serum samples, these are notorious for causing ion suppression, particularly in electrospray ionization (ESI).[4]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the ionization process.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with Brexpiprazole and compete for ionization.
-
Formulation Excipients: If analyzing a pharmaceutical dosage form, excipients can also contribute to matrix effects.[5]
Q3: How can I determine if ion suppression is affecting my Brexpiprazole analysis?
A common method to assess ion suppression is the post-column infusion experiment. A constant flow of Brexpiprazole solution is infused into the LC flow after the analytical column, while a blank matrix sample (a sample without the analyte) is injected. A dip in the baseline signal of Brexpiprazole at the retention time of interfering components indicates ion suppression.[4]
Troubleshooting Guide: Minimizing Ion Suppression
Issue: Low or inconsistent signal intensity for Brexpiprazole.
This guide provides a systematic approach to troubleshoot and minimize ion suppression.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[2] The goal is to effectively remove interfering matrix components, especially phospholipids.
-
Protein Precipitation (PPT): This is a simple and common method, often using acetonitrile (B52724).[6][7] While quick, it may not sufficiently remove phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Brexpiprazole into an organic solvent, leaving many interfering components in the aqueous phase.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances.[3][8][9] It offers the advantage of concentrating the analyte while providing a clean extract.
Troubleshooting Workflow for Sample Preparation
Caption: Workflow to improve sample cleanup and reduce ion suppression.
Step 2: Optimize Chromatographic Separation
If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation to resolve Brexpiprazole from co-eluting interferences.[1][3]
-
Modify Mobile Phase Gradient: Adjust the gradient elution to better separate Brexpiprazole from the regions where matrix components elute.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or a biphenyl (B1667301) column) can alter selectivity and improve separation from interfering compounds.
-
Use a Smaller Particle Size Column (UHPLC): Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns provide higher resolution and better separation efficiency.[6][7]
Step 3: Adjust Mass Spectrometer Ionization and Detection Parameters
-
Change Ionization Source: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for certain compounds.[1]
-
Optimize Source Parameters: Fine-tuning parameters such as gas flow, desolvation temperature, and capillary voltage can enhance the signal-to-noise ratio.[2]
-
Select Specific MRM Transitions: Ensure that the multiple reaction monitoring (MRM) transitions selected for Brexpiprazole and its internal standard are highly specific and free from interferences.[6]
Logical Relationship for Troubleshooting Ion Suppression
Caption: A stepwise approach to addressing ion suppression.
Experimental Protocols
Protocol 1: Brexpiprazole Extraction from Rat Plasma using Protein Precipitation
This protocol is adapted from a published method.[6]
-
Sample Preparation:
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 20 µL of internal standard (Aripiprazole) working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
-
Vortexing and Centrifugation:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Injection:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Brexpiprazole Analysis
| Parameter | Protein Precipitation (Acetonitrile)[7] | Liquid-Liquid Extraction[7] |
| Recovery | > 81.0% | Not explicitly stated, but method was successful |
| Matrix Effect | No obvious matrix effects were observable | Not explicitly stated |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL |
| Linearity | 0.5 - 100 ng/mL | 0.5 - 500 ng/mL |
Table 2: LC-MS/MS Parameters for Brexpiprazole Analysis
| Parameter | Method 1[6] | Method 2[7] |
| LC Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium acetate (B1210297) in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | Gradient elution |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Brexpiprazole) | m/z 434.3 → 273.4 | Not explicitly stated |
| Internal Standard | Aripiprazole (m/z 448.2 → 285.2) | Aripiprazole |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Brexpiprazole Plasma Sample Analysis
Welcome to the technical support center for the analysis of Brexpiprazole in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with improving the recovery of Brexpiprazole during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Brexpiprazole from plasma?
A1: The most frequently employed techniques for extracting Brexpiprazole from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as desired sample cleanliness, recovery rate, and throughput.
Q2: Why am I experiencing low recovery of Brexpiprazole?
A2: Low recovery of Brexpiprazole can be attributed to several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of Brexpiprazole, affecting its partitioning behavior.
-
Inappropriate Solvent Selection: The choice of organic solvent in LLE and PPT, or the sorbent and elution solvent in SPE, is critical for efficient extraction.
-
Insufficient Phase Separation: In LLE, incomplete separation of the aqueous and organic phases can lead to loss of the analyte.
-
Matrix Effects: Components of the plasma matrix can interfere with the extraction process or suppress the analytical signal during LC-MS/MS analysis, leading to apparently low recovery.[1]
-
Strong Plasma Protein Binding: Incomplete disruption of the binding between Brexpiprazole and plasma proteins will result in the analyte being discarded with the protein pellet during PPT.
Q3: How can I improve the recovery of Brexpiprazole from plasma samples?
A3: To improve recovery, consider the following:
-
Method Optimization: Systematically optimize the parameters of your chosen extraction method (PPT, LLE, or SPE) as detailed in the troubleshooting guides below.
-
Internal Standard Selection: Use a suitable internal standard to compensate for analyte loss during sample preparation and analysis.
-
Sample Pre-treatment: For SPE, adjusting the pH of the plasma sample before loading can improve retention on the sorbent.[2]
Troubleshooting Guides
Protein Precipitation (PPT)
Protein precipitation is a fast and simple method for removing proteins from plasma samples. However, it can sometimes result in lower recovery and significant matrix effects.
Issue: Low Recovery of Brexpiprazole
| Possible Cause | Troubleshooting & Optimization |
| Analyte co-precipitation with proteins. | Optimize the type of organic solvent used. Acetonitrile (B52724) is a common choice, but other solvents or mixtures may be more effective.[2] |
| Increase the ratio of solvent to plasma (e.g., 3:1 or 4:1 v/v). A higher solvent volume ensures more complete protein removal.[2] | |
| Vortex the sample vigorously after adding the solvent. Thorough mixing is essential for efficient precipitation.[3] | |
| Allow for a longer incubation time at a low temperature (e.g., -20°C for 30 minutes). This can improve the precipitation of proteins.[2] | |
| Incomplete protein precipitation. | Ensure the precipitating solvent is added quickly and vortexed immediately to create fine protein particles. |
| Centrifuge at a sufficiently high speed and for an adequate duration to ensure a compact protein pellet. | |
| Supernatant aspiration issues. | Carefully aspirate the supernatant without disturbing the protein pellet. |
Issue: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting & Optimization |
| Co-extraction of endogenous plasma components (e.g., phospholipids). | While PPT is less effective at removing these, a post-extraction clean-up step like SPE can be beneficial.[1] |
| Dilute the supernatant before injection into the LC-MS/MS system. This can reduce the concentration of interfering matrix components.[4] | |
| Optimize the chromatographic method to separate Brexpiprazole from co-eluting matrix components.[1] | |
| Ion suppression or enhancement. | Use a stable isotope-labeled internal standard for Brexpiprazole to compensate for matrix effects. |
Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for sample clean-up and concentration, often providing cleaner extracts than PPT.
Issue: Low Recovery of Brexpiprazole
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal pH of the aqueous phase. | Adjust the pH of the plasma sample to suppress the ionization of Brexpiprazole (a basic drug), making it more soluble in the organic phase. |
| Inappropriate extraction solvent. | Select an organic solvent that is immiscible with the aqueous phase and has a high affinity for Brexpiprazole. Ethyl acetate (B1210297) is a commonly used solvent.[5] |
| Test different solvent combinations or additives to improve extraction efficiency. | |
| Insufficient mixing. | Vortex for a sufficient amount of time (e.g., 2-3 minutes) to ensure adequate contact between the two phases.[5] |
| Emulsion formation. | Add salt (salting out) to the aqueous phase to break the emulsion.[6] |
| Centrifuge at a higher speed or for a longer duration to aid in phase separation.[6] | |
| Gently swirl instead of vigorously shaking the mixture to prevent emulsion formation.[6] | |
| Incomplete phase separation. | Allow sufficient time for the phases to separate after centrifugation. |
| Freeze the aqueous layer to easily decant the organic layer. |
Solid-Phase Extraction (SPE)
SPE can provide the cleanest extracts and high recovery rates, but requires more method development.
Issue: Low Recovery of Brexpiprazole
| Possible Cause | Troubleshooting & Optimization |
| Inappropriate sorbent selection. | For Brexpiprazole, a basic drug, a reversed-phase sorbent (e.g., C8 or C18) or a mixed-mode cation-exchange sorbent is often suitable.[7][8] |
| Suboptimal sample pH during loading. | Adjust the pH of the plasma sample before loading to ensure Brexpiprazole is retained on the sorbent. For reversed-phase SPE, a higher pH will keep the basic drug in its neutral, more retained form.[2] |
| Inefficient washing step. | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Brexpiprazole. An inappropriate wash solvent can lead to premature elution.[2][7] |
| Incomplete elution. | Use a stronger elution solvent or a larger volume of solvent. The elution solvent must be able to effectively disrupt the interaction between Brexpiprazole and the sorbent.[7] For a basic compound on a reversed-phase sorbent, eluting with an acidified organic solvent can be effective. |
| Cartridge bed drying out. | Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps, unless the SPE protocol specifically allows for it.[7] |
| Flow rate is too high. | Optimize the flow rate during sample loading and elution to allow for sufficient interaction between the analyte and the sorbent.[9] |
Quantitative Data Summary
The following tables summarize the recovery data for Brexpiprazole from plasma using different extraction methods as reported in the literature.
Table 1: Recovery of Brexpiprazole using Protein Precipitation
| Precipitating Solvent | Recovery (%) | Reference |
| Acetonitrile | >81.0% | [10] |
| Acetonitrile | 98.12% | [11] |
Table 2: Recovery of Brexpiprazole using Liquid-Liquid Extraction
| Extraction Solvent | Recovery (%) | Reference |
| Ethyl Acetate | 99.3% to 115.0% | [5] |
Note: Recovery data for Solid-Phase Extraction of Brexpiprazole was not specifically found in the searched literature, however, SPE methods for similar basic drugs often achieve recoveries greater than 80%.
Experimental Protocols
Detailed Methodology for Protein Precipitation
This protocol is based on a method described for the analysis of Brexpiprazole in human plasma.[3]
-
Sample Preparation: To 100 µL of human plasma, add a known concentration of Brexpiprazole standard solution.
-
Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 30 minutes.
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Analysis: The supernatant can be directly injected into an LC-MS/MS system or further diluted if necessary.
Detailed Methodology for Liquid-Liquid Extraction
This protocol is adapted from a validated method for quantifying Brexpiprazole in dog plasma.[5]
-
Sample Preparation: To a 300 µL plasma sample, add 25 µL of the internal standard stock solution.
-
Extraction: Add 1,000 µL of ethyl acetate.
-
Vortexing: Vortex the mixture for 3 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer 900 µL of the supernatant (organic layer) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue with 75 µL of methanol–water (1:1, v/v).
-
Final Vortex and Centrifugation: Vortex for 3 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.
-
Analysis: Inject 5 µL of the resulting solution into the UPLC–MS-MS system.
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. mdpi.com [mdpi.com]
- 9. Pitfalls and solutions in the development of a fully automated solid-phase extraction method for drug screening purposes in plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Bioanalysis of Brexpiprazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Brexpiprazole (B1667787).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: I am experiencing low recovery of Brexpiprazole from plasma samples. What are the common causes and solutions?
A1: Low recovery of Brexpiprazole during sample preparation is a common issue that can be attributed to several factors. Here are some potential causes and troubleshooting steps:
-
Suboptimal Extraction Method: The choice of extraction technique is critical. While both liquid-liquid extraction (LLE) and protein precipitation (PPT) have been used, LLE with ethyl acetate (B1210297) has demonstrated good recovery.[1] If you are using PPT with acetonitrile (B52724), ensure that the ratio of acetonitrile to plasma is sufficient to achieve complete protein precipitation; a common ratio is 2:1 (v/v).[2]
-
Incorrect pH: The pH of the sample can influence the extraction efficiency of Brexpiprazole. Ensure the pH is optimized for the chosen extraction solvent.
-
Inadequate Vortexing/Mixing: Insufficient mixing during the extraction step can lead to incomplete partitioning of the analyte into the organic solvent. It is recommended to vortex for at least 3 minutes.[1]
-
Precipitation Issues: After centrifugation, ensure the supernatant is clear. If not, this could indicate incomplete protein precipitation, which can affect recovery.
Q2: I'm observing high matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. Here are some strategies to minimize them:
-
Optimize Sample Cleanup: A more rigorous sample cleanup procedure can help remove interfering substances. If you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction (SPE) for a cleaner extract.
-
Chromatographic Separation: Adjust your chromatographic conditions to separate Brexpiprazole from the matrix components that are causing the interference. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[1][3]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Brexpiprazole-d8) is ideal as it will have very similar chromatographic behavior and ionization properties to the analyte, thus compensating for matrix effects.[4] If a stable isotope-labeled IS is not available, a structural analog can be used.
Chromatography & Detection
Q3: My chromatographic peak shape for Brexpiprazole is poor (e.g., tailing, broad). What could be the issue?
A3: Poor peak shape can compromise the accuracy and precision of your analysis. Consider the following:
-
Column Choice: An Acquity UPLC BEH C18 column has been shown to provide good separation and peak shape for Brexpiprazole.[1][3] Ensure your column is not degraded or clogged.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Brexpiprazole and its interaction with the stationary phase. A mobile phase consisting of methanol (B129727) and 10 mM ammonium (B1175870) acetate aqueous solution has been used successfully.[1][3]
-
Flow Rate: An inappropriate flow rate can lead to band broadening. Optimize the flow rate for your specific column and particle size.
-
Injection Volume and Solvent: Injecting a large volume of a strong solvent can cause peak distortion. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Analyte Stability & Degradation
Q4: Is Brexpiprazole prone to degradation during sample handling and analysis?
A4: Yes, Brexpiprazole is susceptible to degradation under certain conditions, which can lead to inaccurate quantification.
-
Oxidative Degradation: Brexpiprazole is particularly unstable under oxidative conditions, leading to the formation of N-oxide impurities.[5][6][7] It is crucial to avoid exposure of samples to oxidizing agents and to consider the addition of antioxidants if necessary.[8]
-
Photodegradation: Exposure to light can also cause degradation.[6][8] Samples should be protected from light during storage and processing.
-
Hydrolytic Degradation: Brexpiprazole can also degrade under acidic, alkaline, and neutral hydrolytic conditions.[8] Proper pH control of your samples and standards is important.
-
Freeze-Thaw Stability: While Brexpiprazole has shown good stability through multiple freeze-thaw cycles in some studies, it is always best practice to minimize the number of cycles.[9]
Q5: I am seeing unexpected peaks in my chromatogram. Could these be metabolites of Brexpiprazole?
A5: Yes, it is possible that you are detecting metabolites of Brexpiprazole, which can potentially interfere with the quantification of the parent drug if not adequately separated.
-
Major Metabolites: The major metabolite of Brexpiprazole is DM-3411.[4] Another significant metabolite, particularly in urine, is the carboxylic acid metabolite, OPC-3952.[10][11]
-
Metabolic Pathways: Brexpiprazole is metabolized through several pathways, including hydroxylation, glucuronidation, S-oxidation, N-oxidation, and N-dealkylation.[12]
-
Mitigating Interference: Ensure your chromatographic method has sufficient resolution to separate Brexpiprazole from its major metabolites. The use of a highly selective detection method like tandem mass spectrometry (MS/MS) can also help to differentiate the analyte from its metabolites.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various validated bioanalytical methods for Brexpiprazole.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 (Dog Plasma)[1][3] | Method 2 (Human Plasma)[4] |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Linearity Range | 1 - 1,000 ng/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (CV%) | < 8.7% | < 6.0% |
| Inter-day Precision (CV%) | < 9.8% | < 6.0% |
| Accuracy (%) | 92.2 - 103.9% | -14.2% to 11.6% (relative error) |
| Recovery (%) | Not Specified | Not Specified |
| Matrix Effect (%) | Not Specified | Not Specified |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (Human Plasma)[9] | Method 2 (Bulk Drug)[5] |
| Detection Method | UV | UV |
| Linearity Range | 10 - 400 ng/mL | 0.96 - 71 µg/mL |
| Lower Limit of Detection (LOD) | 10 ng/mL | Not Specified |
| Recovery (%) | 98.12% | 95 - 105% |
| Precision (CV%) | 3.57% | Not Specified |
Experimental Protocols
1. UPLC-MS/MS Method for Brexpiprazole in Dog Plasma[1][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of plasma, add 25 µL of the internal standard (IS) solution.
-
Add 1,000 µL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer 900 µL of the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue with 75 µL of methanol-water (1:1, v/v), vortex for 3 minutes, and centrifuge at 4,000 rpm for 10 minutes.
-
Inject 5 µL of the solution into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18
-
Mobile Phase: A gradient of methanol and 10 mM ammonium acetate aqueous solution.
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
2. RP-HPLC Method for Brexpiprazole in Human Plasma[9]
-
Sample Preparation:
-
Details on the extraction method from plasma are not explicitly provided in the abstract. However, protein precipitation is a common technique for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01N potassium dihydrogen phosphate (B84403) (pH 4.8) and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: 30°C
-
Visualizations
Caption: A generalized workflow for the bioanalysis of Brexpiprazole in plasma samples.
Caption: A troubleshooting flowchart for common issues in Brexpiprazole bioanalysis.
Caption: A simplified metabolic pathway of Brexpiprazole.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Secure Verification [machinery.mas.bg.ac.rs]
- 7. Secure Verification [machinery.mas.bg.ac.rs]
- 8. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. US20170276692A1 - Methods of monitoring for adherence to brexpiprazole (rexulti®) therapy - Google Patents [patents.google.com]
- 12. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and handling of Brexpiprazole-d8 solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Brexpiprazole-d8 solutions. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1] Some suppliers suggest that for solutions in solvent, storage at -80°C can extend stability.[2]
2. How long is this compound stable under these conditions?
The stability of this compound depends on its form (solid or in solution).
| Form | Storage Temperature | Stability Duration |
| Solid | -20°C | ≥ 4 years[1] |
| In Solvent | -80°C | 6 months[2] |
| In Solvent | -20°C | 1 month[2] |
3. In which solvents can this compound be dissolved?
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1] It is also available as a certified reference solution in a mixture of Acetonitrile (B52724):Water (50:50 v/v) with 1% 1M HCl. Slight solubility in chloroform (B151607) has also been noted.[3]
4. What are the primary uses of this compound in a research setting?
This compound is primarily intended for use as an internal standard for the quantification of brexpiprazole (B1667787) in biological samples using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
5. Is this compound sensitive to light?
Yes. Studies on the parent compound, brexpiprazole, indicate that it is susceptible to photolytic degradation.[4] To mitigate this, it is recommended to work with solutions in a light-protected environment and store them in amber vials or containers that block light. The solid form of brexpiprazole in commercial tablets is protected from light by a film coating.[5]
Troubleshooting Guide
Issue: Unexpected peaks or degradation observed in analysis (e.g., LC-MS).
This is a common issue that can arise from improper handling or storage. The following workflow can help identify the root cause.
1. What causes the degradation of this compound solutions?
Brexpiprazole has been shown to be susceptible to degradation under several conditions:
-
Oxidative Stress: This is a significant cause of degradation, potentially leading to the formation of N-oxide impurities.[6][7]
-
Hydrolytic Stress: Degradation can occur in acidic, basic, and neutral aqueous solutions.[4]
-
Photolytic Stress: Exposure to light can induce degradation.[4]
It is stable under thermal stress.[4]
2. How can I prevent the degradation of my this compound solution?
-
Storage: Strictly adhere to the recommended storage temperature of -20°C or lower.
-
Solvent Preparation: Use high-purity, fresh solvents. If preparing aqueous solutions, consider using buffers to maintain a stable pH.
-
Light Protection: Handle solutions under low-light conditions and use amber or light-blocking containers for storage.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.
Experimental Protocols
Forced Degradation Studies to Assess Stability
Forced degradation studies are crucial for understanding the stability of a drug substance. Below is a general methodology for conducting such studies on brexpiprazole.
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology Overview:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Stress Conditions: Expose the stock solution to various stress conditions in separate experiments:
-
Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) to the stock solution and keep it at room temperature for a specified period (e.g., 24 hours).[6]
-
Base Hydrolysis: Add a strong base (e.g., 1N NaOH) to the stock solution and maintain it at room temperature for a defined duration.
-
Neutral Hydrolysis: Mix the stock solution with water and heat it to induce degradation.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8]
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).[8]
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Characterization of Degradants: Characterize the structure of any significant degradation products using techniques like LC/Q-TOF-MS (Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.[4]
Brexpiprazole's Receptor Interaction Profile
This compound is used as an internal standard for brexpiprazole, a serotonin-dopamine activity modulator. Understanding the parent compound's mechanism of action is relevant for researchers working with it. Brexpiprazole exhibits high affinity for several serotonin (B10506) and dopamine (B1211576) receptors.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 1427049-21-5 [m.chemicalbook.com]
- 4. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. joac.info [joac.info]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
Impact of co-eluting substances on Brexpiprazole quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Brexpiprazole (B1667787).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying Brexpiprazole in biological matrices?
A1: The most common and robust methods for quantifying Brexpiprazole in biological matrices, such as human plasma, are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3] These techniques offer high sensitivity, selectivity, and accuracy, which are crucial for bioanalytical studies. UPLC-MS/MS is particularly favored for its ability to achieve low limits of quantification, often in the picogram to nanogram per milliliter range.[3][4]
Q2: What is the major metabolite of Brexpiprazole, and can it interfere with quantification?
A2: The major metabolite of Brexpiprazole is DM-3411.[2] Brexpiprazole is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to form DM-3411.[2] Since DM-3411 circulates in plasma, it is a potential co-eluting substance that can interfere with the quantification of the parent drug, Brexpiprazole. Therefore, chromatographic methods must be developed to ensure adequate separation of Brexpiprazole from DM-3411 and other potential metabolites to avoid inaccurate quantification.[5]
Q3: What are matrix effects, and how can they impact Brexpiprazole quantification?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[6] These effects can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration, respectively.[6][7] In Brexpiprazole quantification, endogenous components of the biological matrix can co-elute with the drug and affect its ionization in the mass spectrometer source, leading to inaccurate and imprecise results.[8] Proper sample preparation and chromatographic separation are essential to minimize matrix effects.[8]
Q4: Are there any known drug-drug interactions that could affect Brexpiprazole quantification?
A4: Yes, drugs that are strong inhibitors or inducers of CYP3A4 and CYP2D6 can alter the metabolism of Brexpiprazole, leading to changes in its plasma concentration.[2][9] While these interacting drugs may not directly co-elute and interfere with the analytical signal, their presence can significantly impact the in-vivo concentration of Brexpiprazole. From an analytical standpoint, it is crucial to have a selective method that can distinguish Brexpiprazole from any co-administered drugs and their metabolites. In vitro studies suggest that Brexpiprazole itself is unlikely to cause clinically relevant drug interactions by inhibiting or inducing metabolic enzymes or transporters.[9]
Troubleshooting Guides
Issue 1: Poor peak shape (tailing, fronting, or splitting) for Brexpiprazole.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Column Silanols | Use a mobile phase with an appropriate pH and buffer concentration to minimize silanol (B1196071) interactions. Consider using a column with end-capping. |
| Precipitation of Analyte on the Column | Ensure the analyte is fully soluble in the mobile phase. |
Issue 2: Inaccurate or irreproducible results in Brexpiprazole quantification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Matrix Effects (Ion Suppression or Enhancement) | - Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction for a cleaner sample).- Improve chromatographic separation to resolve Brexpiprazole from interfering matrix components.- Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. |
| Co-elution with Metabolites or Other Substances | - Adjust the mobile phase gradient or composition to improve the resolution between Brexpiprazole and the interfering peak.- Utilize a higher-resolution analytical column.- Confirm the identity of the co-eluting peak using high-resolution mass spectrometry if possible. |
| Analyte Instability | - Investigate the stability of Brexpiprazole in the biological matrix and during sample processing and storage. Ensure samples are stored at appropriate temperatures and processed promptly. |
| Improper Calibration | - Prepare fresh calibration standards and quality control samples.- Ensure the calibration range covers the expected concentration of the study samples. |
Issue 3: High background or noise in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Mobile Phase or LC-MS System | - Prepare fresh mobile phases using high-purity solvents and additives.- Flush the LC system and mass spectrometer with appropriate cleaning solutions. |
| Sample Carryover | - Optimize the injector wash procedure with a strong, appropriate solvent.- Inject a blank solvent after a high-concentration sample to check for carryover. |
| Dirty Ion Source | - Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's recommendations. |
Data Presentation: Impact of Co-eluting Substances
The following tables provide illustrative data on how co-eluting substances can affect the quantification of Brexpiprazole. Note: This data is for demonstration purposes to highlight the importance of method specificity and may not represent actual experimental results.
Table 1: Hypothetical Impact of DM-3411 Co-elution on Brexpiprazole Quantification
| Brexpiprazole Concentration (ng/mL) | DM-3411 Concentration (ng/mL) | Chromatographic Resolution (Rs) | Observed Brexpiprazole Peak Area | % Signal Suppression |
| 50 | 0 | - | 1,000,000 | 0% |
| 50 | 50 | 1.2 | 850,000 | 15% |
| 50 | 50 | 0.8 | 650,000 | 35% |
| 50 | 100 | 1.2 | 700,000 | 30% |
| 50 | 100 | 0.8 | 450,000 | 55% |
Table 2: Hypothetical Matrix Effect from Different Plasma Lots on Brexpiprazole Quantification
| Plasma Lot | Brexpiprazole Spiked Concentration (ng/mL) | Observed Peak Area in Plasma | Peak Area in Solvent | Matrix Effect (%) |
| Lot A | 10 | 95,000 | 100,000 | -5% (Suppression) |
| Lot B | 10 | 80,000 | 100,000 | -20% (Suppression) |
| Lot C | 10 | 110,000 | 100,000 | +10% (Enhancement) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Brexpiprazole-d8).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the solution into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Conditions for Brexpiprazole Quantification
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Brexpiprazole: m/z 434.2 -> 273.1DM-3411: m/z 450.2 -> 203.1this compound (IS): m/z 442.2 -> 281.1 |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Mandatory Visualizations
Caption: Experimental workflow for Brexpiprazole quantification.
Caption: Troubleshooting flowchart for inaccurate results.
Caption: Brexpiprazole's mechanism of action at D2 and 5-HT1A receptors.
References
- 1. scribd.com [scribd.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 6. longdom.org [longdom.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. In vitro evaluations for pharmacokinetic drug-drug interactions of a novel serotonin-dopamine activity modulator, brexpiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Methods for Brexpiprazole from Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of brexpiprazole (B1667787) from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting brexpiprazole from biological matrices like plasma?
A1: The most frequently employed methods for brexpiprazole extraction from biological samples, such as plasma, are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Each method offers distinct advantages and is chosen based on the specific requirements of the analysis, such as required sample cleanliness, sensitivity, and throughput.
Q2: Which extraction method offers the highest recovery for brexpiprazole?
A2: While recovery can be influenced by various experimental factors, published methods for brexpiprazole extraction demonstrate high recovery rates for both LLE and PPT. For instance, an overall mean recovery of 98.12% has been reported for brexpiprazole using an LLE-based method.[2] Another study utilizing protein precipitation with acetonitrile (B52724) reported a recovery rate greater than 81.0%.[3] The optimal method should be determined through validation studies in your specific matrix.
Q3: What are the typical linearity ranges and limits of quantification (LOQ) for brexpiprazole analysis after extraction?
A3: The linearity and LOQ of a brexpiprazole assay are dependent on the extraction method and the analytical instrumentation used (e.g., LC-MS/MS). Reported linearity ranges are quite broad to accommodate varying concentrations in pharmacokinetic studies. For example, a range of 10-400 ng/mL has been established for an RP-HPLC method.[2] For more sensitive UPLC-MS/MS methods, linearity has been demonstrated in the range of 0.5-100 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL.[3]
Q4: How can I minimize matrix effects when analyzing brexpiprazole in plasma?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, can be a significant challenge in bioanalysis.[4] To minimize these effects, consider the following:
-
Optimize the extraction method: LLE and SPE are generally more effective at removing interfering matrix components than PPT.
-
Chromatographic separation: Ensure adequate separation of brexpiprazole from endogenous plasma components.
-
Use of an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering substances.
Troubleshooting Guides
Protein Precipitation (PPT)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete protein precipitation. | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to sample is used. A common ratio is 2:1 or 3:1 (solvent:plasma). - Vigorously vortex the sample after adding the solvent to ensure thorough mixing. - Increase centrifugation time or speed to ensure a compact pellet.[5] |
| Analyte co-precipitation with proteins. | - Optimize the pH of the sample or precipitation solvent. | |
| Clogged LC Column | Incomplete removal of precipitated proteins. | - Ensure the supernatant is carefully collected without disturbing the protein pellet. - Consider a second centrifugation step. - Use a guard column to protect the analytical column. |
| Variable Results | Inconsistent precipitation. | - Maintain a consistent temperature during the precipitation process. - Ensure accurate and precise pipetting of both the sample and the precipitating solvent. |
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect pH of the aqueous phase. | - Adjust the pH of the sample to ensure brexpiprazole is in its neutral form for efficient extraction into the organic solvent. |
| Inappropriate extraction solvent. | - Select a solvent in which brexpiprazole has high solubility and is immiscible with the sample matrix. | |
| Insufficient mixing. | - Vortex the sample and extraction solvent for an adequate amount of time to ensure complete partitioning. | |
| Emulsion Formation | Similar densities of aqueous and organic phases. | - Add salt to the aqueous phase to increase its density. - Centrifuge at a higher speed or for a longer duration. |
| High Background in Chromatogram | Extraction of interfering substances. | - Perform a back-extraction step to wash the organic phase with a clean aqueous solution. - Select a more specific extraction solvent. |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate sorbent selection. | - Choose a sorbent that provides optimal retention for brexpiprazole based on its chemical properties (e.g., reversed-phase, ion-exchange). |
| Column drying out before sample loading. | - Re-condition the SPE column immediately before loading the sample.[6] | |
| Inefficient elution. | - Increase the volume or strength of the elution solvent. - Ensure the pH of the elution solvent is appropriate to disrupt the interaction between brexpiprazole and the sorbent.[6] | |
| Poor Reproducibility | Inconsistent flow rate during sample loading or elution. | - Use a vacuum manifold or automated SPE system to maintain a consistent flow rate. |
| Exceeding the column capacity. | - Decrease the sample volume or use an SPE cartridge with a larger sorbent bed.[6] | |
| Presence of Interferences | Inadequate washing of the SPE column. | - Optimize the wash solution to remove interferences without eluting brexpiprazole. A wash solvent that is too strong can lead to analyte loss.[6] |
Quantitative Data Summary
Table 1: Performance Characteristics of Brexpiprazole Extraction Methods
| Parameter | Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | LOQ/LLOQ (ng/mL) | Reference |
| Linearity | RP-HPLC | Human Plasma | 10 - 400 | 98.12 | 10 | [2] |
| Linearity | UPLC-MS/MS | Rat Plasma | 0.5 - 100 | > 81.0 | 0.5 | [3] |
| Linearity | Flow Injection | Human Plasma | 20 - 350 | Not Specified | 9.7 | [5] |
| Recovery | LLE | Dog Plasma | 0.5 - 500 | Not Specified | Not Specified | [7] |
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is based on a method for the analysis of brexpiprazole in human plasma.[5]
-
Sample Preparation: To 100 µL of human plasma, add a known concentration of brexpiprazole standard or the internal standard.
-
Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 30 minutes.
-
Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet.
-
Analysis: The supernatant is ready for injection into the analytical system (e.g., HPLC, LC-MS/MS).
Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol that can be adapted for brexpiprazole extraction.
-
Sample Preparation: To a suitable volume of plasma (e.g., 200 µL), add the internal standard.
-
pH Adjustment: Adjust the pH of the plasma sample with a suitable buffer to ensure brexpiprazole is in a non-ionized state.
-
Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Extraction: Vortex the mixture for 1-2 minutes to facilitate the transfer of brexpiprazole from the aqueous to the organic phase.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for the analytical method.
-
Analysis: The reconstituted sample is ready for injection.
Solid-Phase Extraction (SPE) Protocol
This is a general protocol for SPE that should be optimized for brexpiprazole.
-
Column Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with a solution that mimics the sample matrix (e.g., water or a specific buffer).
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove any unbound interferences. This step is crucial for sample clean-up.
-
Elution: Elute brexpiprazole from the cartridge using a strong solvent that disrupts its interaction with the sorbent.
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the residue in the mobile phase for analysis.
Visualizations
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Brexpiprazole Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of brexpiprazole (B1667787) in biological matrices using its deuterated internal standard, brexpiprazole-d8, against alternative analytical techniques. Detailed experimental protocols, performance data, and visual workflows are presented to assist researchers in selecting and implementing a robust and reliable method for their specific needs.
Method Performance Comparison
The selection of a bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based quantification due to its ability to compensate for matrix effects and variations in extraction efficiency and instrument response. The following tables summarize the performance characteristics of a UPLC-MS/MS method using this compound and compare it with alternative HPLC-UV methods.
Table 1: Performance Characteristics of Bioanalytical Methods for Brexpiprazole
| Parameter | UPLC-MS/MS with this compound IS | RP-HPLC with Oriconazole IS | RP-HPLC with Aripiprazole IS |
| Linearity Range | 0.5 - 100 ng/mL[1] | 10 - 400 ng/mL | 5 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 10 ng/mL | 5 pg/mL[2] |
| Accuracy (% Recovery) | Within ±15% of nominal | 98.12% | Not explicitly stated |
| Precision (%RSD) | ≤15%[1] | Intra-day: <2%, Inter-day: <2% | Intra-day & Inter-day: Acceptable |
| Internal Standard (IS) | This compound | Oriconazole | Aripiprazole[2] |
| Detection Method | Tandem Mass Spectrometry (MS/MS) | UV-Visible Spectroscopy | Tandem Mass Spectrometry (MS/MS)[2] |
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
This method offers high sensitivity and selectivity for the quantification of brexpiprazole in plasma.
a. Sample Preparation (Protein Precipitation) [1][3]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
b. Chromatographic Conditions [1]
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient is used to ensure optimal separation.
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. Mass Spectrometric Conditions [1]
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Brexpiprazole: m/z 434.3 → 273.4[2]
-
This compound: m/z 442.3 → 281.4 (anticipated)
-
-
Ion Source Parameters:
Alternative RP-HPLC Method with UV Detection
This method provides a cost-effective alternative to mass spectrometry, suitable for applications where high sensitivity is not a primary requirement.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add the internal standard (e.g., Oriconazole).
-
Add 100 µL of 1M NaOH.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a specified wavelength (e.g., 215 nm).
Visualizing the Process and Mechanism
To better understand the experimental process and the pharmacological action of brexpiprazole, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of brexpiprazole.
Caption: Mechanism of action of brexpiprazole.
References
- 1. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Antipsychotic Bioanalysis: A Comparative Guide to Brexpiprazole-d8 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of antipsychotic drugs, the choice of an appropriate internal standard (IS) is a critical determinant of data accuracy, precision, and reliability. This guide provides an objective comparison of Brexpiprazole-d8 with other commonly used internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of antipsychotics.
The use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but with a different mass, is widely considered the gold standard in quantitative bioanalysis.[1][2] This is because a SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing the most effective compensation for variations in sample preparation and matrix effects.[3]
This compound is a deuterated form of the atypical antipsychotic brexpiprazole (B1667787) and serves as an ideal internal standard for its quantification.[4] However, in the analysis of a broader panel of antipsychotic drugs, other internal standards, such as the structurally similar deuterated aripiprazole (B633) (aripiprazole-d8), are often employed.[5][6][7] This guide will explore the performance of this compound and compare it to alternative approaches.
Performance Comparison: The Advantage of a Homologous Deuterated Internal Standard
The ideal internal standard for a given analyte is its own stable isotope-labeled counterpart. While a structural analog or a deuterated version of another analyte in the panel can be used, it may not perfectly mimic the behavior of the target analyte during extraction, chromatography, and ionization. This can lead to less accurate and precise results, particularly in complex biological matrices.
The following tables summarize the performance of LC-MS/MS methods for the analysis of brexpiprazole and other antipsychotics using different internal standards.
Table 1: Bioanalytical Method Performance for Brexpiprazole Quantification
| Parameter | Method using this compound as IS | Method using Aripiprazole as IS (Structural Analog) |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL[8] |
| Intra-day Precision (%CV) | < 11.5%[8] | Not explicitly reported for brexpiprazole |
| Inter-day Precision (%CV) | < 11.5%[8] | Not explicitly reported for brexpiprazole |
| Accuracy (%RE) | -10.6% to 12.3%[8] | Not explicitly reported for brexpiprazole |
| Recovery | > 81.0%[8] | Not explicitly reported for brexpiprazole |
| Matrix Effect | No obvious matrix effects observed[8] | Potential for differential matrix effects |
Table 2: Performance of Aripiprazole-d8 (B1662822) as an Internal Standard for a Panel of Antipsychotics
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Aripiprazole | 25 - 1000[5] | < 6%[5] | Not Reported | Not Reported |
| Dehydroaripiprazole | 25 - 1500[7] | < 15%[7] | < 15%[7] | ± 15%[7] |
| Clozapine | 25 - 1500[7] | < 15%[7] | < 15%[7] | ± 15%[7] |
| Olanzapine | 5 - 300[7] | < 15%[7] | < 15%[7] | ± 15%[7] |
| Quetiapine | 25 - 1500[7] | < 15%[7] | < 15%[7] | ± 15%[7] |
| Risperidone | 2.5 - 150[7] | < 15%[7] | < 15%[7] | ± 15%[7] |
| Paliperidone | 5 - 300[7] | < 15%[7] | < 15%[7] | ± 15%[7] |
This table is a compilation of data from studies utilizing aripiprazole-d8 as an internal standard for a multi-analyte panel.[5][7] It demonstrates the acceptable performance of this approach for many common antipsychotics.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of antipsychotics using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 20 µL of the internal standard working solution (containing this compound or Aripiprazole-d8).[7]
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture for 5 minutes.[7]
-
Centrifuge at 15,000 rpm for 8 minutes at 4°C.[7]
-
Transfer 40 µL of the supernatant and add 200 µL of purified water.[7]
-
Vortex for 1 minute and inject the sample into the UPLC-MS/MS system.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of antipsychotics.[9][10]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid and/or ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is typically employed.[7][10]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[7][9] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Brexpiprazole quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Brexpiprazole in different matrices. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from multiple independent, validated studies to offer a comprehensive comparison of method performance. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Overview of Analytical Techniques
Several analytical methods have been developed and validated for the quantification of Brexpiprazole, primarily in pharmaceutical formulations and biological matrices such as human plasma. The most common techniques include High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the routine analysis of Brexpiprazole in bulk and pharmaceutical dosage forms.[1][2] These methods are often cost-effective and provide good precision and accuracy.[2]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of Brexpiprazole in complex biological matrices like plasma.[3][4]
Quantitative Performance Comparison
The following tables summarize the key performance parameters of different validated analytical methods for Brexpiprazole quantification.
Table 1: Comparison of HPLC Methods for Brexpiprazole Quantification
| Parameter | Method 1 (RP-HPLC)[5] | Method 2 (RP-HPLC)[2] | Method 3 (RP-HPLC)[6] | Method 4 (RP-HPLC)[7] |
| Matrix | Pharmaceutical Dosage Form | Bulk and Pharmaceutical Formulation | Human Plasma | API |
| Linearity Range | 0.1–250 µg/mL | 2–6 µg/mL | 10–400 ng/mL | 50% to 150% of standard conc. |
| Correlation Coefficient (R²) | 0.9999 | 1 | >0.999 | Not Specified |
| Limit of Detection (LOD) | 0.0203 µg/mL | 0.010 µg/mL | 10 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.0614 µg/mL | 0.032 µg/mL | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.70–100.14% | 99.14% | 98.12% | 98.2-101.9% |
| Precision (%RSD) | Intra-day: 0.24-0.45, Inter-day: 0.14-0.61 | 1.10 | 3.57 | <2.0 |
Table 2: Comparison of UPLC-MS/MS Methods for Brexpiprazole Quantification
| Parameter | Method 1[4] | Method 2[3] |
| Matrix | Rat Plasma | Rat Plasma |
| Linearity Range | 0.5–100 ng/mL | 1-3000 ng/mL |
| Correlation Coefficient (r) | Not Specified | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | -10.6% to 12.3% | 91.2% to 112.5% (expressed as % of nominal) |
| Precision (%RSD) | ≤11.5% | <13% |
| Recovery | >81.0% | Not Specified |
Experimental Protocols
This section details the methodologies for the key analytical techniques cited in this guide.
-
Instrumentation: Shimadzu Model CBM-20A/20 Alite HPLC system.
-
Chromatographic Column: Not specified in the abstract.
-
Mobile Phase: A mixture of 0.1% acetic acid and methanol (B129727) (65:35, v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of Brexpiprazole (400 μg/mL) was prepared by dissolving 10 mg in 25 mL of methanol. Working standards were prepared by diluting the stock solution with methanol.
-
Instrumentation: RP-HPLC system with UV detection.
-
Chromatographic Column: Phenomenex C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.01N potassium dihydrogen phosphate (B84403) (pH 4.8) and acetonitrile (B52724) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Column Temperature: 30°C.
-
Internal Standard: Oriconazole.
-
Sample Preparation: Specific details on plasma sample preparation (e.g., protein precipitation, liquid-liquid extraction) are not provided in the abstract but are crucial for bioanalytical methods.
-
Instrumentation: A UPLC system coupled with a Xevo TQ-S triple quadrupole tandem mass spectrometer.
-
Chromatographic Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Specific gradient conditions are not detailed in the abstract but would typically involve a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Ionization Mode: Positive ion scanning.
-
Internal Standard: Aripiprazole.
-
Sample Preparation: Protein precipitation with acetonitrile.
Visualized Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
Conclusion
The choice of an analytical method for Brexpiprazole quantification depends on the specific requirements of the study. For routine quality control of pharmaceutical formulations, HPLC-UV methods offer a reliable and cost-effective solution.[1][2] For pharmacokinetic studies or any application requiring high sensitivity and selectivity in biological matrices, UPLC-MS/MS is the superior technique.[3][4] Researchers should carefully consider the validation parameters of each method to ensure it meets the needs of their application.
References
A Comparative Guide: Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of Brexpiprazole
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the determination of brexpiprazole (B1667787), an atypical antipsychotic.
This document summarizes key performance data from validated methods, outlines detailed experimental protocols, and presents a visual workflow to aid in method selection and implementation. The information is compiled from various studies to offer a broad perspective on the capabilities of each technique.
Data Presentation: A Side-by-Side Comparison
The performance of LC-MS/MS and HPLC-UV methods for brexpiprazole quantification is summarized below. Data presented is a synthesis from multiple validated methods to provide a representative comparison.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.5 - 100 ng/mL[1] | 0.5 - 7.5 µg/mL[2], 2 - 6 µg/mL[3], 10 - 60 µg/mL[4], 0.96 - 71 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.999[2][3][4][6] |
| Accuracy (% Recovery) | 89.4% - 112.3%[1] | 99.14%[3], ~100%[6], 95% - 105%[5] |
| Precision (% RSD) | Intra-day: ≤ 11.5%Inter-day: ≤ 11.5%[1] | Intra-day: < 2%[2][3][4]Inter-day: < 2%[4] |
| Limit of Detection (LOD) | 0.78 ng/mL[1] | 0.010 µg/mL[3], 0.1 µg/mL[4], 0.07 µg/mL[7] |
| Limit of Quantification (LOQ) | 2.38 ng/mL[1] | 0.032 µg/mL[3], 0.3 µg/mL[4], 0.22 µg/mL[7] |
| Retention Time | ~0.6 - 1.99 min[8][9] | ~2.25 - 3.89 min[2][3] |
Experimental Workflows
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for brexpiprazole.
Experimental Protocols
Below are representative experimental protocols for both HPLC-UV and LC-MS/MS methods, synthesized from published literature.
HPLC-UV Method
This method is suitable for the quantification of brexpiprazole in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.[3]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., COSMICSIL, 150 x 4.6mm, 5µm) is commonly employed.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of sodium dihydrogen phosphate buffer and methanol (B129727) in equal volumes is often used.[3] Other mobile phases include acetonitrile and ortho-phosphoric acid in water (60:40 v/v).[2]
-
Detection: UV detection is performed at approximately 215 nm.[3][10]
-
Injection Volume: A 20 µL injection volume is standard.[2]
-
-
Sample Preparation:
LC-MS/MS Method
This method is highly sensitive and suitable for the quantification of brexpiprazole in biological matrices such as plasma.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer is required.[1][8]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (for plasma):
-
Protein Precipitation: A simple protein precipitation step using acetonitrile is a common method for sample cleanup.[8]
-
Liquid-Liquid Extraction: Alternatively, liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used.[11]
-
Concluding Remarks
Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of brexpiprazole. The choice between the two techniques will largely depend on the specific application.
-
HPLC-UV is a cost-effective, accessible, and accurate method, well-suited for routine quality control analysis of bulk drug and pharmaceutical formulations where high sensitivity is not a primary requirement.[4][6]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where the concentration of the analyte in biological matrices is very low.[1][11][12]
This guide provides a foundational understanding to assist researchers in selecting the most appropriate analytical method for their brexpiprazole quantification needs. For specific applications, further method development and validation according to regulatory guidelines (e.g., ICH) are essential.
References
- 1. researchgate.net [researchgate.net]
- 2. apjhs.com [apjhs.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. jocpr.com [jocpr.com]
- 6. "Method development and validation of brexpiprazole by spectroscopy and chromatography." [wisdomlib.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. academic.oup.com [academic.oup.com]
- 12. [PDF] A Validated Quantification Method for Brexpiprazole in Dog Plasma. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Analytical Methods for Brexpiprazole and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Analytical Quantification of Two Key Atypical Antipsychotics
Brexpiprazole (B1667787) and aripiprazole (B633), two prominent atypical antipsychotics, share a similar pharmacological profile as partial agonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and antagonists at serotonin 5-HT2A receptors. This similarity in their mechanism of action necessitates robust and precise analytical methods for their quantification in various matrices, from bulk pharmaceutical ingredients to biological fluids. This guide provides a comprehensive comparative analysis of the common analytical techniques employed for brexpiprazole and aripiprazole, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of both brexpiprazole and aripiprazole, offering a balance of sensitivity, specificity, and efficiency. A comparative summary of typical HPLC methods is presented below.
| Parameter | Brexpiprazole | Aripiprazole |
| Column | C18 (e.g., Waters Spherisorb, 100 mm x 4.6 mm, 5 µm)[1] | C18 (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile (B52724): 10 mM Phosphate (B84403) Buffer (pH 2.0) (65:35 v/v)[1] | Acetonitrile: 20 mM Sodium Acetate (B1210297) Buffer (pH 4.5) (55:45 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength (UV) | 216 nm[1] | 254 nm[2] |
| Retention Time | ~4.7 minutes[1] | ~6.84 minutes[2] |
| Linearity Range | 5 - 75 µg/mL[1] | 2 - 12 µg/mL[2] |
| Limit of Detection (LOD) | 0.41 µg/mL[1] | Not explicitly stated in the provided context |
| Limit of Quantification (LOQ) | 1.23 µg/mL[1] | Not explicitly stated in the provided context |
| Recovery | 99.37% - 100.87%[1] | Good precision reported with low %RSD values[2] |
Experimental Protocol: RP-HPLC for Brexpiprazole
A common method for the determination of brexpiprazole in bulk and tablet dosage forms utilizes a reversed-phase HPLC system.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Waters Spherisorb C18 column (100 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 10 mM phosphate buffer (adjusted to pH 2.0 with phosphoric acid) in a 65:35 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 216 nm.
-
Sample Preparation: A standard stock solution of brexpiprazole is prepared in the mobile phase. Working standards are prepared by further dilution of the stock solution to fall within the linear range. For tablet analysis, a portion of the powdered tablets equivalent to a specific dose is dissolved in the mobile phase, sonicated, filtered, and then diluted to the appropriate concentration.
Experimental Protocol: RP-HPLC for Aripiprazole
A widely used RP-HPLC method for the estimation of aripiprazole in pharmaceutical formulations is detailed below.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 20 mM sodium acetate buffer (pH adjusted to 4.50 with acetic acid) in a 55:45 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A standard stock solution of aripiprazole is prepared in the diluent (mobile phase). This stock solution is then serially diluted to prepare working standards. For tablet analysis, a quantity of powdered tablets is accurately weighed, dissolved in the diluent with the aid of sonication, filtered, and diluted to a suitable concentration for analysis.
Figure 1: General Experimental Workflow for HPLC Analysis.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of brexpiprazole and aripiprazole, particularly for bulk drug analysis and quality control purposes where high throughput is desired.
| Parameter | Brexpiprazole | Aripiprazole |
| Solvent | Methanol[3][4] | 0.1 M HCl, Ethanol[5] |
| λmax (Wavelength of Maximum Absorbance) | 215 nm[3][4][6] | 255 nm[5] |
| Linearity Range | 0.5 - 7.51 µg/mL[4] | 5 - 30 µg/mL[5] |
| Molar Absorptivity | Not explicitly stated | 6.5018 x 10^4 L/mol·cm (with Bromocresol green)[7] |
| Correlation Coefficient (r²) | >0.999 | >0.999[7] |
| LOD | 0.07 µg/mL | Not explicitly stated |
| LOQ | 0.22 µg/mL[4] | Not explicitly stated |
Experimental Protocol: UV-Visible Spectrophotometry for Brexpiprazole
A straightforward UV spectrophotometric method for the estimation of brexpiprazole is as follows.[3][6]
-
Instrumentation: A double beam UV-Visible spectrophotometer with matched quartz cells.
-
Solvent: Methanol (B129727).
-
Procedure:
-
A standard stock solution of brexpiprazole (e.g., 1000 µg/mL) is prepared by accurately weighing the drug and dissolving it in methanol.
-
Working standard solutions of various concentrations are prepared by diluting the stock solution with methanol.
-
The absorbance of each working standard is measured at the λmax of 215 nm against a methanol blank.
-
A calibration curve is constructed by plotting absorbance versus concentration.
-
For the analysis of a pharmaceutical formulation, a sample is prepared by dissolving the powdered tablet in methanol, followed by filtration and appropriate dilution to bring the concentration within the linear range. The absorbance of the sample solution is then measured, and the concentration is determined from the calibration curve.
-
Experimental Protocol: UV-Visible Spectrophotometry for Aripiprazole
A validated UV spectrophotometric method for the determination of aripiprazole in pharmaceutical formulations is described below.[5]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Ethanol (B145695).
-
Procedure:
-
A standard stock solution of aripiprazole is prepared in ethanol.
-
A series of working standard solutions are prepared by diluting the stock solution with ethanol to cover the desired concentration range.
-
The absorbance of each standard solution is measured at the λmax of 255 nm using ethanol as a blank.
-
A calibration curve is generated by plotting the absorbance values against the corresponding concentrations.
-
For tablet analysis, a sample solution is prepared by dissolving the powdered tablets in ethanol, filtering, and diluting to a concentration that falls within the established linear range. The concentration of aripiprazole in the sample is then calculated using the regression equation from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as pharmacokinetic studies, where high sensitivity and selectivity are paramount for measuring low concentrations of the drug and its metabolites in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
| Parameter | Brexpiprazole | Aripiprazole |
| Sample Matrix | Human Plasma[8] | Human Plasma[9][10] |
| Extraction Method | Not explicitly detailed | Liquid-Liquid Extraction[9] or Solid Phase Extraction[11] |
| Chromatographic Column | Not explicitly detailed | Aquasil C18 (100 x 2.1 mm, 5 µm)[9] |
| Mobile Phase | Not explicitly detailed | Methanol: Deionized water with 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid (65:35, v/v)[9] |
| Ionization Mode | Not explicitly detailed | Positive Ion Electrospray Ionization (ESI+)[9][10] |
| Linearity Range | Not explicitly detailed | 0.10 - 100 ng/mL[9] |
| Recovery | Not explicitly detailed | >96%[9] |
Experimental Protocol: LC-MS/MS for Aripiprazole in Human Plasma
A rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma has been developed and validated.[9]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, an internal standard (e.g., propranolol) is added.
-
The sample is alkalinized, and the drug and internal standard are extracted using an organic solvent like methyl tert-butyl ether.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Aquasil C18 (100 x 2.1 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of methanol and deionized water containing 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v).
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Mechanism of Action and Signaling Pathways
Brexpiprazole and aripiprazole exert their therapeutic effects primarily through modulation of dopaminergic and serotonergic pathways. Both are partial agonists at the dopamine D2 and serotonin 5-HT1A receptors and antagonists at the serotonin 5-HT2A receptor.
Figure 2: Simplified Signaling Pathways of Brexpiprazole and Aripiprazole.
Activation of the D2 and 5-HT1A receptors by these partial agonists leads to the activation of the Gi/Go signaling pathway, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13][14][[“]][16][17][18][19][20][21] Antagonism of the 5-HT2A receptor blocks its coupling to the Gq/G11 pathway, thereby preventing the activation of phospholipase C (PLC) and the subsequent increase in inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and intracellular calcium.[22][23][24][25][26]
Conclusion
The analytical methodologies for brexpiprazole and aripiprazole are well-established, with HPLC and UV-Visible spectrophotometry being the most common techniques for routine quality control and formulation analysis. For bioanalytical studies requiring high sensitivity, LC-MS/MS is the preferred method. While the fundamental principles of these methods are similar for both drugs, the specific experimental conditions, such as mobile phase composition and detection wavelength, are optimized for each compound to achieve the best analytical performance. The choice of the most suitable analytical method will ultimately depend on the specific application, the required sensitivity, the sample matrix, and the available instrumentation. This guide provides a solid foundation for researchers to make informed decisions regarding the analytical strategies for these two important atypical antipsychotics.
References
- 1. Method development and validation of brexpiprazole by Rp-HPLC. [wisdomlib.org]
- 2. asianpubs.org [asianpubs.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Validated Spectrophotometric Quantification of Aripiprazole in Pharmaceutical Formulations by Using Multivariate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.net [ijpbs.net]
- 7. Visible Spectrophotometric Method for the Determination of Aripiprazole in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [machinery.mas.bg.ac.rs]
- 9. akjournals.com [akjournals.com]
- 10. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 15. consensus.app [consensus.app]
- 16. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. tandfonline.com [tandfonline.com]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 23. blossomanalysis.com [blossomanalysis.com]
- 24. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity, accuracy, and precision of Brexpiprazole assays with Brexpiprazole-d8
For researchers, scientists, and drug development professionals, the accurate quantification of brexpiprazole (B1667787) is paramount for robust pharmacokinetic studies and reliable clinical trial data. This guide provides a detailed comparison of analytical methodologies for brexpiprazole, with a focus on the linearity, accuracy, and precision of assays, highlighting the role of deuterated internal standards like Brexpiprazole-d8 in achieving high-quality data.
While specific public data on brexpiprazole assays utilizing this compound is limited, this guide draws comparisons between high-sensitivity methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which commonly employ deuterated internal standards for optimal performance, and more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.
Key Performance Metrics: A Side-by-Side Comparison
The choice of analytical method can significantly impact the quality and reliability of bioanalytical data. Below is a summary of typical performance characteristics for UPLC-MS/MS and HPLC-UV methods for brexpiprazole quantification.
| Parameter | UPLC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.05 - 100 ng/mL | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 92.2% - 103.9%[1] | 99.14% - 100.87%[2][3] |
| Precision (% RSD) | Intra-day: < 8.7%[1] Inter-day: < 9.8%[1] | Intra-day: < 2%[3] Inter-day: < 2%[4] |
| Lower Limit of Quantification (LLOQ) | ~0.05 ng/mL | ~10 ng/mL[5] |
| Internal Standard | Typically a deuterated analog (e.g., this compound) | Often a structurally similar compound (e.g., Oriconazole) or none |
Note: The UPLC-MS/MS data is representative of a highly sensitive method developed for dog plasma, which is indicative of performance achievable with a deuterated internal standard. The HPLC-UV data is a composite from methods developed for bulk drug and pharmaceutical formulations.
The Gold Standard: UPLC-MS/MS with a Deuterated Internal Standard
For bioanalytical studies requiring high sensitivity and specificity, such as pharmacokinetic analysis in plasma, UPLC-MS/MS is the preferred method. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for minimizing analytical variability. A deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, providing a more accurate correction for matrix effects and variations in sample preparation and instrument response.
Alternative Methodologies: HPLC-UV
Reversed-phase HPLC with UV detection is a widely used technique for the quantification of brexpiprazole in bulk drug and pharmaceutical dosage forms.[2][3][4][6] These methods are generally less sensitive than UPLC-MS/MS but can be suitable for quality control applications where higher concentrations of the analyte are expected. While some HPLC methods employ a non-deuterated internal standard, others may be performed without one, which can potentially lead to higher variability.
Experimental Protocols
Representative UPLC-MS/MS Method for Brexpiprazole in Plasma
This protocol is based on a validated method for the determination of brexpiprazole in dog plasma.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (this compound in methanol).
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) in water and methanol (B129727).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for brexpiprazole and this compound would be monitored.
Representative HPLC-UV Method for Brexpiprazole
This protocol is a generalized procedure based on several published methods for the analysis of brexpiprazole in pharmaceutical formulations.[3][4]
1. Standard and Sample Preparation:
-
Prepare a stock solution of brexpiprazole in a suitable solvent (e.g., methanol).
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For tablets, crush a number of tablets, and dissolve the powder in the mobile phase to a known concentration. Filter the solution before injection.
2. HPLC Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol in an isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Visualizing the Science
To better understand the experimental process and the biological context of brexpiprazole, the following diagrams are provided.
Caption: Experimental workflow for a UPLC-MS/MS bioanalytical assay.
References
Regulatory guidelines for the validation of bioanalytical methods using internal standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful drug development. Internal standards (IS) are fundamental to achieving this, compensating for variability during sample preparation and analysis. This guide provides a comprehensive comparison of internal standard strategies, delves into the harmonized regulatory landscape, and presents detailed experimental protocols to support robust bioanalytical method validation.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have aligned their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] This harmonized framework emphasizes the critical role of a well-characterized internal standard to ensure the quality and integrity of bioanalytical data.[2][3] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[4]
Comparing Internal Standard Strategies: Stable Isotope-Labeled vs. Analog
The two primary types of internal standards used in bioanalysis are stable isotope-labeled (SIL) and analog internal standards.[2][5] A SIL internal standard is a form of the analyte where one or more atoms are replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), making it nearly identical to the analyte in terms of chemical and physical properties.[2][6] An analog internal standard is a molecule with a similar chemical structure and physicochemical properties to the analyte.[2][6]
Table 1: Comparison of Internal Standard Performance Characteristics
| Characteristic | Stable Isotope-Labeled (SIL) Internal Standard | Analog Internal Standard |
| Chemical & Physical Properties | Virtually identical to the analyte.[2] | Similar, but not identical, to the analyte.[2] |
| Chromatographic Behavior | Typically co-elutes with the analyte.[2] | Elutes close to the analyte, but may have a different retention time.[2] |
| Matrix Effect Compensation | Excellent, as it experiences similar ionization suppression or enhancement.[6] | Good, but may differ from the analyte due to structural differences. |
| Extraction Recovery Tracking | Excellent, due to identical physicochemical properties.[6] | Good, but can vary if physicochemical properties are not closely matched. |
| Availability & Cost | Can be expensive and may require custom synthesis.[7] | Generally more readily available and less expensive. |
| Potential for Cross-Interference | Low, but needs to be assessed for isotopic purity and potential contribution to the analyte signal.[6] | Higher potential for cross-interference that must be thoroughly evaluated.[6] |
Key Validation Parameters and Acceptance Criteria
Regulatory guidelines mandate the evaluation of several key parameters to ensure the suitability of the internal standard and the overall validity of the bioanalytical method.
Table 2: Regulatory Acceptance Criteria for Internal Standard Validation
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity/Interference | To ensure that the internal standard does not interfere with the analyte, and vice-versa. | The response of any interfering peak at the retention time of the analyte in the zero sample (blank + IS) should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS in a sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the IS response.[6] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and internal standard. | The matrix factor (ratio of the analyte/IS peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different lots of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Internal Standard Response Variability | To monitor for significant fluctuations in the IS response across an analytical run. | While no explicit regulatory limits are defined, it is common practice to compare the IS response in unknown samples to the average response in calibration standards and QCs. Responses falling outside a pre-defined range (e.g., 50-150% of the mean) may indicate issues with sample processing or analysis.[6] |
| Stability | To ensure the stability of the internal standard in stock solutions and in the biological matrix under various storage and handling conditions. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Experimental Protocols
Robust validation of a bioanalytical method relies on well-defined experiments. The following are detailed methodologies for key experiments related to the internal standard.
Internal Standard Suitability and Interference Check
Objective: To select an appropriate internal standard and confirm the absence of mutual interference with the analyte.
Methodology:
-
Candidate Selection:
-
SIL-IS: Obtain a high-purity stable isotope-labeled version of the analyte.
-
Analog IS: Select a structurally similar compound with comparable physicochemical properties.
-
-
Purity and Identity Verification: Confirm the purity and identity of the chosen internal standard.
-
Concentration Optimization: Prepare and analyze a series of internal standard solutions in a blank matrix to select a concentration that provides a reproducible and adequate signal-to-noise ratio (>20:1) without causing detector saturation.[5]
-
Interference Assessment:
-
Analyte Interference on IS: Analyze a blank matrix sample spiked with the analyte at the ULOQ.
-
IS Interference on Analyte: Analyze a blank matrix sample spiked with the internal standard at its working concentration (zero sample).[1]
-
Analyze at least six different sources of blank matrix to assess selectivity.[8]
-
Matrix Effect Evaluation
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into a neat solution.
-
Set B: Blank matrix extracts spiked with the analyte and internal standard post-extraction.
-
Set C: Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the samples and calculate the matrix factor (MF) for the analyte and the internal standard using the responses from Set B and Set A (MF = Response_SetB / Response_SetA).
-
Calculate the IS-normalized matrix factor by dividing the analyte MF by the IS MF.
-
Assess the variability of the IS-normalized matrix factor across at least six different lots of the biological matrix.
Stability Assessment
Objective: To demonstrate the stability of the internal standard under various conditions.
Methodology:
-
Stock Solution Stability: Store stock solutions of the internal standard at intended storage temperatures. Analyze diluted solutions at various time points and compare the response to that of a freshly prepared solution.
-
Processed Sample Stability (Autosampler Stability): Analyze extracted QC samples that have been stored in the autosampler for a duration that covers the expected run time.
-
The stability of the analyte should also be assessed in the presence of the internal standard to ensure no degradation is induced.
Visualizing the Workflow and Decision-Making Process
Diagrams can clarify complex workflows and logical relationships in bioanalytical method validation.
Caption: Bioanalytical method validation workflow.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. capa.org.tw [capa.org.tw]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. fda.gov [fda.gov]
Performance characteristics of different LC columns for Brexpiprazole analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) columns for the quantification of Brexpiprazole, a critical atypical antipsychotic. The selection of an appropriate LC column is paramount for achieving accurate, robust, and efficient analytical methods for drug development, quality control, and pharmacokinetic studies. This document summarizes the performance characteristics of commonly used reversed-phase columns, including C18, C8, and Phenyl-Hexyl stationary phases, supported by experimental data from various studies.
Performance Characteristics at a Glance
The following table summarizes the performance of different LC columns for Brexpiprazole analysis based on published methods. It is important to note that the experimental conditions varied between studies, which can influence performance characteristics. Direct head-to-head comparison under identical conditions is recommended for definitive column selection.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Retention Time (min) | Tailing Factor | Theoretical Plates | Reference |
| C18 | 5 | 150 x 4.6 | Acetonitrile: 10 mM Potassium Phosphate Buffer pH 2.0 (50:50 v/v) | 2.5 | 1.19 | >6500 | [1] |
| C18 | 5 | 250 x 4.6 | Acetonitrile: 0.1% v/v Trifluoroacetic acid in water (70:30 v/v) | ~4.2 | Not Reported | Not Reported | [2] |
| C18 (UPLC) | 1.7 | 50 x 2.1 | Acetonitrile: pH 2.0 Buffer (33:67 v/v) | 0.6 | Not Reported | Not Reported | [3] |
| C8 | 3 | 150 x 4.6 | Acetonitrile: 0.1% v/v Trifluoroacetic acid in water (70:30 v/v) | 2.16 | Not Reported | Not Reported | [2] |
| Phenyl-Hexyl | - | - | - | - | - | - | *General Performance |
*No specific experimental data for Brexpiprazole on a Phenyl-Hexyl column was found in the reviewed literature. However, Phenyl-Hexyl columns are known to offer alternative selectivity for aromatic compounds like Brexpiprazole, potentially providing better resolution from closely eluting impurities through π-π interactions.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further development.
Method 1: C18 Column[1]
-
Column: Waters C18, 5 µm, 150 mm x 4.6 mm
-
Mobile Phase: A 50:50 (v/v) mixture of Acetonitrile and 10 mM monobasic Potassium Phosphate buffer. The pH of the buffer was adjusted to 2.0 with 85% Orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Photodiode Array (PDA) Detector at 213 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The standard solution was prepared by dissolving 20 mg of pure Brexpiprazole in a 50 mL volumetric flask with the mobile phase to a stock concentration of 0.4 mg/mL. A working standard was prepared by further diluting 5.0 mL of the stock solution to 50 mL with the mobile phase.
Method 2: C8 Column[2]
-
Column: Inertsil ODS C8, 3 µm, 150 mm x 4.6 mm
-
Mobile Phase: A 70:30 (v/v) mixture of Acetonitrile and 0.1% v/v Trifluoroacetic acid in water.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: Ambient
-
Detection: UV detector at 315 nm
-
Injection Volume: Not specified
-
Sample Preparation: A standard stock solution of 800 µg/mL was prepared by dissolving 20 mg of pure Brexpiprazole in a 25 mL volumetric flask with diluent. A working solution of 80 µg/mL was prepared by diluting 1 mL of the stock solution into a 10 mL volumetric flask with diluent.
Visualizing the Experimental Workflow and Column Logic
To better understand the analytical process and the relationship between the different column chemistries, the following diagrams are provided.
Discussion and Conclusion
The choice of an LC column for Brexpiprazole analysis is dependent on the specific requirements of the assay.
-
C18 columns are the most widely reported for Brexpiprazole analysis, demonstrating good retention and peak shape.[1][7][8] They are a robust choice for routine analysis and quality control. The high hydrophobicity of the C18 stationary phase leads to strong retention of the moderately non-polar Brexpiprazole molecule.
-
C8 columns offer a less hydrophobic alternative to C18, resulting in shorter retention times.[2] This can be advantageous for high-throughput screening or when a faster analysis time is critical. The reduced retention may also be beneficial if Brexpiprazole is eluting too late on a C18 column under the desired mobile phase conditions.
-
Phenyl-Hexyl columns , while not specifically documented for Brexpiprazole in the reviewed literature, present a valuable option for method development, especially when dealing with complex mixtures containing structurally similar impurities. The phenyl group provides a different separation mechanism based on π-π interactions with the aromatic rings of Brexpiprazole, which can lead to unique selectivity and improved resolution from closely related substances that may co-elute on traditional alkyl-phase columns.[4][5][6]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. jetir.org [jetir.org]
- 3. QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jocpr.com [jocpr.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Brexpiprazole Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Brexpiprazole (B1667787), the choice of sample preparation method is a critical determinant of assay performance. This guide provides an objective comparison of two common techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform method selection for pharmacokinetic and other quantitative studies.
Brexpiprazole, a serotonin-dopamine activity modulator, requires sensitive and reliable analytical methods for its quantification in biological matrices. The initial clean-up of plasma or serum samples is crucial to remove interfering substances, primarily proteins, that can compromise the accuracy and robustness of downstream analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This comparison delves into the experimental protocols and performance characteristics of both protein precipitation and liquid-liquid extraction as applied to Brexpiprazole, offering a clear perspective on the advantages and limitations of each approach.
Performance Metrics: A Quantitative Comparison
The selection of a sample preparation technique hinges on its ability to deliver high recovery, minimal matrix effects, and a low limit of quantification (LLOQ). The following table summarizes the reported performance data for protein precipitation and liquid-liquid extraction of Brexpiprazole.
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Recovery | >81.0%[1] | 92.2% - 103.9% (Accuracy)[2] |
| Matrix Effect | 87.7% - 113.8% (No obvious effect)[1] | 97.0% - 107.0%[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 1 ng/mL[2][3] |
| Precision (CV%) | ≤ 11.5%[1] | ≤ 9.8%[2][3] |
Experimental Workflows
To visualize the procedural differences between the two methods, the following diagrams illustrate the key steps involved in each extraction technique.
Detailed Experimental Protocols
For reproducibility and methodological transparency, the detailed protocols for both extraction techniques are provided below.
Protein Precipitation Protocol[1]
-
To 100 µL of a plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2.0 minutes.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the resulting supernatant to an autosampler vial for UPLC-MS/MS analysis.
Liquid-Liquid Extraction Protocol[2]
-
To a 300 µL plasma sample, add 25 µL of the internal standard stock solution.
-
Add 1,000 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer 900 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue with 75 µL of a methanol-water mixture (1:1, v/v).
-
Vortex the reconstituted sample for 3 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Inject 5 µL of the resulting solution into the UPLC-MS/MS system for analysis.
Brexpiprazole's Mechanism of Action: A Signaling Pathway Overview
Brexpiprazole's therapeutic effects are attributed to its unique pharmacological profile, primarily its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and its antagonist activity at serotonin 5-HT2A receptors. The following diagram illustrates this complex interaction at the synaptic level.
Concluding Remarks
Both protein precipitation and liquid-liquid extraction are viable methods for the sample preparation of Brexpiprazole for bioanalysis.
Protein precipitation with acetonitrile offers a simpler, faster, and more cost-effective workflow. It demonstrates good recovery and a lower LLOQ, making it an excellent choice for high-throughput screening and routine pharmacokinetic studies where speed is a priority.
Liquid-liquid extraction with ethyl acetate , while more laborious and time-consuming due to the additional evaporation and reconstitution steps, provides higher accuracy (as indicated by the recovery data) and potentially a cleaner extract, as suggested by the slightly narrower range of matrix effect. This method may be preferred when the utmost accuracy is required or when dealing with complex matrices that necessitate a more thorough clean-up.
The ultimate choice between these two methods will depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available resources. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
Evaluating the Isotopic Purity of Brexpiprazole-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic purity of Brexpiprazole-d8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug, Brexpiprazole (B1667787). This document outlines detailed experimental protocols for assessing isotopic purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, it presents a comparison with a potential alternative deuterated internal standard, Aripiprazole-d8, supported by experimental data and logical relationships.
Introduction to Isotopic Purity in Drug Analysis
Deuterated compounds, such as this compound, are widely used as internal standards in quantitative bioanalysis. Their chemical and physical properties closely mimic the unlabeled analyte, allowing for correction of variability during sample preparation and analysis. The isotopic purity of these standards is a critical parameter, as the presence of unlabeled or partially labeled species can compromise the accuracy of analytical results. Therefore, rigorous evaluation of isotopic purity is a prerequisite for their use in regulated bioanalytical studies.
Methods for Evaluating Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (MS): Particularly high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), can differentiate between the deuterated analyte and its various isotopologues (d0 to d8) based on their mass-to-charge ratios (m/z). The relative abundance of each isotopologue allows for the calculation of the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (B1214612) (²H NMR) spectroscopy are powerful tools for confirming the location of deuterium labeling and quantifying the degree of deuteration at specific sites within the molecule.
Part 1: Isotopic Purity Assessment of this compound
This compound is commercially available with a reported isotopic purity of ≥99% deuterated forms (d1-d8). The following sections detail the experimental protocols to verify this purity.
Mass Spectrometry Analysis
Objective: To determine the relative abundance of Brexpiprazole isotopologues (d0-d8) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol:
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for unlabeled Brexpiprazole (d0) is m/z 434.3, which fragments to a product ion of m/z 273.4. For this compound, the theoretical precursor ion is m/z 442.3. The MRM transitions for each isotopologue (d0-d8) need to be individually determined and monitored. A plausible fragmentation pathway for brexpiprazole has been reported. The primary fragmentation likely involves the cleavage of the butoxy-piperazine linkage.
-
Data Presentation:
The peak areas of the MRM transitions for each isotopologue are integrated. The isotopic purity is calculated as the percentage of the sum of the peak areas of the deuterated species (d1-d8) relative to the sum of the peak areas of all species (d0-d8).
| Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Relative Abundance (%) |
| Brexpiprazole-d0 | 434.3 | 273.4 | Experimental Data | Calculated Data |
| Brexpiprazole-d1 | 435.3 | To be determined | Experimental Data | Calculated Data |
| Brexpiprazole-d2 | 436.3 | To be determined | Experimental Data | Calculated Data |
| Brexpiprazole-d3 | 437.3 | To be determined | Experimental Data | Calculated Data |
| Brexpiprazole-d4 | 438.3 | To be determined | Experimental Data | Calculated Data |
| Brexpiprazole-d5 | 439.3 | To be determined | Experimental Data | Calculated Data |
| Brexpiprazole-d6 | 440.3 | To be determined | Experimental Data | Calculated Data |
| Brexpiprazole-d7 | 441.3 | To be determined | Experimental Data | Calculated Data |
| This compound | 442.3 | To be determined | Experimental Data | Calculated Data |
| Total | Sum of Areas | 100% | ||
| Isotopic Purity (d1-d8) | Calculated % |
Workflow Diagram:
Caption: Workflow for Isotopic Purity Assessment by LC-MS/MS.
NMR Spectroscopy Analysis
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment using a combination of ¹H and ²H NMR.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) for ¹H NMR or a non-deuterated solvent for ²H NMR.
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons on the piperazine (B1678402) ring in Brexpiprazole confirms the location of deuteration. A ¹H NMR spectrum of unlabeled Brexpiprazole is used as a reference.
-
-
²H NMR Analysis:
-
Acquire a quantitative ²H NMR spectrum.
-
The presence of signals in the region corresponding to the piperazine protons confirms the deuterium incorporation at these positions.
-
-
Data Analysis: The isotopic purity can be determined by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of a non-deuterated portion of the molecule or an internal standard. Alternatively, a combined ¹H and ²H NMR approach can provide a more accurate determination of isotopic abundance.
Data Presentation:
| Analytical Method | Parameter | Result |
| ¹H NMR | Chemical Shift (ppm) of Piperazine Protons | Significantly reduced or absent |
| Integral of Residual Piperazine Proton Signals | Experimental Data | |
| ²H NMR | Chemical Shift (ppm) of Deuterons on Piperazine | Observed signals |
| Integral of Deuteron Signals | Experimental Data | |
| Calculated Isotopic Enrichment | Calculated % |
Logical Relationship Diagram:
Caption: NMR analysis provides both positional and quantitative data.
Part 2: Comparison with an Alternative Deuterated Standard: Aripiprazole-d8
Aripiprazole is a structurally similar atypical antipsychotic to Brexpiprazole. Aripiprazole-d8 is a commercially available deuterated analog and can be considered as an alternative internal standard.
Rationale for Comparison
The ideal internal standard should co-elute with the analyte and exhibit similar ionization and fragmentation behavior. While this compound is the homologous standard, Aripiprazole-d8's structural similarity makes it a viable, and potentially more cost-effective, alternative. However, differences in retention time and ionization efficiency may exist.
Structural Comparison:
Caption: Structural relationship between Brexpiprazole and Aripiprazole.
Performance Comparison
The performance of this compound and Aripiprazole-d8 as internal standards for the quantification of Brexpiprazole can be evaluated based on the following parameters obtained from a bioanalytical method validation.
| Performance Parameter | This compound (Homologous IS) | Aripiprazole-d8 (Analog IS) | Rationale for Difference |
| Chromatographic Co-elution with Brexpiprazole | Expected to be very close | May have a slightly different retention time | Structural differences in the quinolinone and benzothiophene (B83047) moieties can affect chromatographic behavior. |
| Ionization Efficiency | Expected to be identical to Brexpiprazole | May differ slightly | The different chemical structures can lead to variations in ionization efficiency in the ESI source. |
| Matrix Effects Compensation | Excellent | Good to Excellent | As a homologous standard, this compound is expected to provide superior compensation for matrix effects. |
| Cost-Effectiveness | Generally higher cost | Potentially lower cost | Synthesis of homologous standards is often more complex and expensive. |
Decision Logic for Internal Standard Selection:
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Brexpiprazole-d8
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Brexpiprazole-d8, a deuterated analogue of the potent pharmaceutical compound Brexpiprazole. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound is a serotonin (B10506) and dopamine (B1211576) receptor modulator used as an internal standard for the quantification of Brexpiprazole.[1] Like its non-deuterated counterpart, it is a potent compound with significant health hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[2][3] Furthermore, it can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[2][3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation, such as weighing and aliquoting solids. Hoods or full-face pieces can offer high protection factors.[4] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is required before use.[4] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.[4] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek® or microporous film to provide protection against chemical splashes and dust.[4] |
| Dedicated Lab Coat | Should be worn over personal clothing and be professionally laundered or disposed of after use. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[4][5][6][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[4] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[3][5][8]
-
Minimizing Dust: When handling the solid form, care should be taken to avoid the formation of dust and aerosols.[8][9] Use non-sparking tools and, where possible, employ closed systems for weighing and transferring the compound.[4][8]
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[4]
-
Decontamination: All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated using a validated cleaning agent.[4]
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and alert others.[4] Use a chemical spill kit to contain and clean up the spill, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.[4] Avoid dust formation during cleanup.[8]
-
Inhalation: If inhaled, move the person to fresh air and seek medical attention.[2][3]
-
Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[3][6][9] Remove contaminated clothing.
-
Eye Contact: In case of eye contact, rinse the eyes for several minutes with running water and seek medical attention.[2][3][6][9]
-
Ingestion: If swallowed, call a doctor immediately.[2][10] Do not induce vomiting.[3][6][8]
Disposal Plan:
-
Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Containment: Waste should be collected in suitable, closed, and clearly labeled containers.[8]
-
Environmental Protection: Do not allow the product to enter drains, groundwater, or watercourses, as it is very toxic to aquatic life.[2][8]
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Procedural flow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
